o-Cresyl m-Cresyl p-Cresyl Phosphate
Description
Historical Context of Tricresyl Phosphate (B84403) Research
The scientific journey of tricresyl phosphate has evolved from its initial synthesis to a nuanced understanding of how individual isomers dictate its biological and chemical properties.
Early Synthetic Endeavors and Isomer Discovery
The first synthesis of tricresyl phosphate is credited to Alexander Williamson in 1854, who produced the compound by reacting phosphorus pentachloride with cresol (B1669610). wikipedia.org Modern manufacturing methods typically involve the reaction of cresol with phosphorus oxychloride or phosphoric acid. wikipedia.orggoogle.com Early production utilized commercial cresylic acid, which is inherently a mixture of o-, m-, and p-cresol (B1678582) isomers, along with other phenols like xylenols. google.com Consequently, the resulting tricresyl phosphate was a complex mixture of various isomers.
The initial focus was on the production of the compound for its industrial applications, with less emphasis on the specific isomeric composition. The "discovery" of the importance of individual isomers was not a singular event but rather a gradual realization driven by incidents of mass poisoning. The development of advanced analytical techniques, such as gas chromatography (GC) and mass spectrometry (MS), was crucial in enabling researchers to separate and identify the specific isomers within these complex commercial mixtures, paving the way for isomer-specific research. nih.gov
Evolution of Research Focus on Isomeric Composition and Mechanisms
The trajectory of TCP research shifted dramatically following the discovery of its neurotoxic potential, particularly after the infamous "Ginger Jake" poisoning incident during the U.S. Prohibition era in 1930. nih.gov Thousands of individuals were paralyzed after consuming a Jamaican ginger extract that had been adulterated with TCP, leading to a condition characterized by delayed onset of paralysis. nih.gov This event, and others like it, spurred a focused effort to identify the causative agent within the TCP mixture.
Scientific investigation soon pinpointed the neurotoxicity to isomers containing at least one ortho-cresyl group. unh.eduuzh.ch This led to a fundamental split in the perception and use of TCP isomers: the ortho-containing variants were identified as significant health hazards, while the meta- and para-isomers were considered largely non-neurotoxic. wikipedia.orguzh.ch Research delved deeper into the mechanism, revealing that the toxicity of ortho-isomers is not direct. Instead, they are bioactivated by cytochrome P450 enzymes in the liver to form highly toxic cyclic metabolites, such as 2-(o-cresyl)-4H-1,3,2-benzodioxaphosphoran-2-one (CBDP), also known as o-cresyl saligenin phosphate. nih.govuzh.ch This metabolite was identified as a potent inhibitor of key enzymes, particularly Neuropathy Target Esterase (NTE), the inhibition of which is the initiating event for organophosphate-induced delayed neuropathy (OPIDN). uzh.chnih.govindustrialchemicals.gov.au This evolution in understanding cemented the critical importance of isomeric composition in the field of toxicology.
Significance and Research Rationale of o-Cresyl m-Cresyl p-Cresyl Phosphate Isomers
The study of individual and mixed TCP isomers is driven by their distinct properties and their relevance across multiple scientific fields.
Academic Interest in Isomer-Specific Characteristics and Biological Interactions
The primary academic interest in TCP isomers lies in their dramatically different biological activities. The position of the methyl group on the cresol ring dictates the molecule's metabolic fate and toxic potential.
Ortho-Cresyl Phosphate Isomers : Any TCP isomer with one or more ortho-cresyl groups is considered neurotoxic. unh.edu Research has surprisingly shown that the mono-ortho and di-ortho isomers are significantly more potent neurotoxins than the tri-ortho-cresyl phosphate (ToCP) isomer itself. nih.govuzh.ch Studies in hens demonstrated that the relative potency to induce OPIDN is 10:5:1 for mono-ortho-TCP, di-ortho-TCP, and tri-ortho-TCP, respectively. uzh.ch The mechanism involves the metabolic formation of the cyclic phosphate metabolite (CBDP), which causes irreversible inhibition of Neuropathy Target Esterase (NTE), leading to axonal destruction and myelin disintegration. wikipedia.orgnih.gov More recent research has also identified ortho-isomers as endocrine disruptors, finding that ToCP can act as an antagonist to estrogen receptor α (ERα) while simultaneously acting as an agonist for the G protein-coupled estrogen receptor (GPER). researchgate.netnih.gov
Meta- and Para-Cresyl Phosphate Isomers : Tri-m-cresyl phosphate (TmCP) and tri-p-cresyl phosphate (TpCP) are not considered to cause the classic organophosphate-induced delayed neuropathy because they lack the ortho-methyl group necessary for metabolic activation into the specific toxicant that inhibits NTE. unh.eduuzh.ch For this reason, commercial TCP formulations intended for applications with potential human exposure are manufactured to be free or have very low levels of ortho-isomers. uzh.ch However, contemporary research indicates these isomers are not biologically inert. Studies have shown that TmCP and TpCP also exhibit endocrine-disrupting effects, acting as ERα antagonists and GPER agonists, demonstrating that they too can interact with biological systems, albeit through different primary mechanisms than ToCP. researchgate.netnih.gov
Interactive Table 1: Properties of Symmetric Tricresyl Phosphate Isomers
| Isomer | IUPAC Name | CAS Number | Key Biological Activity Summary |
| Tri-o-cresyl phosphate (ToCP) | Tris(2-methylphenyl) phosphate | 78-30-8 | Neurotoxic : Metabolically activated to CBDP, a potent inhibitor of Neuropathy Target Esterase (NTE), causing OPIDN. uzh.chnih.govEndocrine Disruptor : Acts as an ERα antagonist and GPER agonist. researchgate.netnih.gov |
| Tri-m-cresyl phosphate (TmCP) | Tris(3-methylphenyl) phosphate | 563-04-2 | Non-neurotoxic (OPIDN) : Lacks the ortho-group for metabolic activation to an NTE inhibitor. unh.eduuzh.chEndocrine Disruptor : Acts as an ERα antagonist and GPER agonist. researchgate.netnih.gov |
| Tri-p-cresyl phosphate (TpCP) | Tris(4-methylphenyl) phosphate | 78-32-0 | Non-neurotoxic (OPIDN) : Lacks the ortho-group for metabolic activation to an NTE inhibitor. unh.eduuzh.chEndocrine Disruptor : Acts as an ERα antagonist and GPER agonist. researchgate.netnih.gov |
Interdisciplinary Relevance in Chemical, Environmental, and Biological Sciences
The study of cresyl phosphate isomers extends beyond toxicology, impacting several scientific disciplines.
Chemical Sciences : In chemistry, TCP isomers serve as important subjects for developing analytical methods capable of separating and quantifying structurally similar molecules in complex mixtures. nih.gov Gas chromatography coupled with mass spectrometry is a key technique refined for this purpose, particularly for detecting the highly toxic mono-ortho isomers in products like aircraft engine oils. nih.govresearchgate.net Furthermore, the synthesis of pure, individual isomers is essential for research purposes to accurately correlate structure with function and toxicity. wikipedia.org
Environmental Sciences : As widely used flame retardants and plasticizers, TCPs are now recognized as environmental contaminants detected in air, water, soil, and sediment. nih.govnih.gov This has prompted research into their environmental fate, transport, and persistence. service.gov.uk A significant area of environmental chemistry research is the development of effective methods for the decomposition and remediation of TCPs, such as catalytic hydrolysis, to mitigate their environmental impact. nih.gov
Biological Sciences : In the biological sciences, TCP isomers are invaluable research tools. For neuroscientists, ortho-cresyl phosphates provide a classic model for studying chemical-induced delayed neurotoxicity, the mechanisms of axonal degeneration, and the specific role of enzymes like NTE in maintaining neuronal health. nih.gov For toxicologists, the stark difference in potency between isomers serves as a textbook example of structure-activity relationships and metabolic activation. industrialchemicals.gov.au Most recently, endocrinologists have taken an interest in TCP isomers as a class of endocrine-disrupting chemicals, opening new research avenues into their potential effects on hormonal pathways beyond their neurotoxic profile. nih.gov
Properties
CAS No. |
116082-38-3 |
|---|---|
Molecular Formula |
C₂₁H₂₁O₄P |
Molecular Weight |
368.36 |
Synonyms |
Phosphoric Acid 2-Methylphenyl 3-Methylphenyl 4-Methylphenyl Ester; m-Tolyl o-tolyl p-tolyl Phosphate |
Origin of Product |
United States |
Synthesis and Structural Elucidation Research
Synthetic Methodologies for Isomeric Mixtures and Pure Isomers
The synthesis of cresyl phosphates can be tailored to produce either a complex mixture of isomers or a single, pure isomer, depending on the starting materials and reaction conditions.
The primary industrial method for producing tricresyl phosphate (B84403) (TCP) involves the reaction of cresol (B1669610) with phosphorus oxychloride. mst.dkwikipedia.orgwho.int The cresol used as a starting material can be sourced from two main streams: "cresylic acid" or "synthetic cresols". mst.dkwho.int
Cresylic acid, derived as a residue from coke ovens or petroleum refining, is a heterogeneous mixture containing various isomers of cresol (ortho-, meta-, and para-), as well as xylenols, phenol, and other phenolic compounds. mst.dk The use of this mixed phenolic feedstock in the reaction with phosphorus oxychloride inevitably results in a complex and heterogeneous mixture of different tricresyl phosphate isomers. mst.dk
This reaction pathway leads to the formation of a statistical distribution of TCP isomers, reflecting the isomeric composition of the initial cresol mixture. nih.gov
Control over the isomeric composition of the final TCP product is critical and is achieved primarily through the careful selection of the cresol raw material. To produce specific isomers or to control the ratio of isomers in the final product, manufacturers utilize purified cresol feedstocks. mst.dk
Synthetic cresol, which can be prepared from cymene through oxidation and catalytic degradation, can be purified to yield high-purity ortho-, meta-, and para-cresol. mst.dk By reacting these pure, individual cresol isomers with phosphorus oxychloride, it is possible to synthesize the corresponding pure tri-o-cresyl phosphate, tri-m-cresyl phosphate, or tri-p-cresyl phosphate. mst.dk
Furthermore, by mixing pure meta- and para-cresols in specific ratios before the reaction, manufacturers can produce a TCP product with a defined and variable isomer composition, largely free of the ortho-isomer. mst.dk Industrial-grade TCP today typically contains predominantly meta- and para-isomers. mst.dk To minimize the presence of more toxic ortho-isomers, cresols with the lowest possible o-isomer content are preferentially used for synthesis. uzh.ch A study of a commercial cresyl diphenyl phosphate product confirmed it was almost entirely free of o-cresyl isomers, demonstrating the efficacy of these control measures. nih.gov
Specific isomers can be synthesized on a laboratory scale using targeted methods. One such novel and efficient approach is vapor-liquid interfacial condensation. This method has been successfully used to synthesize triaryl phosphates, including tris(p-cresyl) phosphate, by reacting phosphorus oxychloride in a vapor state with an aqueous solution of the corresponding phenol.
In a typical laboratory setup for this technique, phosphorus oxychloride is heated (e.g., to 70 °C) and carried by a stream of nitrogen gas into a reaction flask containing the hydroxyaryl compound (like p-cresol) in an aqueous sodium hydroxide (B78521) solution. The nitrogen stream serves to carry the reactant vapor, protect the mixture from oxidation, and provide agitation. The reaction is exothermic and is controlled by cooling. After the reaction is complete, the solid product is separated by filtration, washed, and dried under a vacuum. This method avoids the need for organic solvents and high temperatures that can promote the formation of impurities.
| Parameter | Value/Condition |
| Reactants | Phosphorus oxychloride (vapor), p-Cresol (B1678582) (in 20% aq. NaOH) |
| Molar Ratio (POCl₃:p-cresol) | 4:1 |
| Reaction Temperature | 15–20 °C |
| Reaction Time | 40 minutes |
| Product | Tris(p-cresyl) phosphate |
| Yield | 90% |
| Purification | Crystallization from petroleum ether-ethanol |
| This interactive table summarizes the laboratory synthesis conditions for tris(p-cresyl) phosphate using the vapor-liquid interfacial condensation method. |
Advanced Characterization Techniques for Isomeric Distinction
Distinguishing between the closely related isomers of tricresyl phosphate requires advanced analytical techniques capable of differentiating subtle structural variations.
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for the structural elucidation of cresyl phosphate isomers.
NMR Spectroscopy: NMR spectroscopy can readily distinguish between isomers because the different substitution patterns on the aromatic ring result in unique chemical environments for the hydrogen and carbon atoms. news-medical.netoxinst.com
¹H-NMR: The number of signals, their chemical shifts, integration (proton count), and multiplicity (splitting pattern) provide a detailed fingerprint of the molecule. youtube.commagritek.com For example, the symmetry in a tri-p-cresyl phosphate molecule would lead to a simpler spectrum compared to an asymmetric mixed isomer.
¹³C-NMR: Similarly, the number of distinct signals in a ¹³C-NMR spectrum corresponds to the number of unique carbon environments, which differs between isomers. oxinst.com
³¹P-NMR: This technique is specific to the phosphorus atom and provides information about its chemical environment. For tris(p-cresyl) phosphate synthesized via the vapor-liquid method, a ³¹P-NMR signal was reported at -19.0 ppm.
Infrared (IR) Spectroscopy: IR spectroscopy identifies the vibrational frequencies of different bonds within a molecule. youtube.com Specific functional groups and structural features have characteristic absorption peaks. For cresyl phosphates, key peaks include the P=O stretch and the P-O-C (aryl) stretches. Crucially, the pattern of peaks in the "fingerprint region" (below 1500 cm⁻¹), particularly C-H wagging and ring-bending vibrations, can be diagnostic for distinguishing between ortho-, meta-, and para-substituted aromatic rings. youtube.com
| Compound | Spectroscopic Data |
| Tris(p-cresyl) phosphate | IR (cm⁻¹): 1305 (P=O), 1180, 1145, 970 (P-O-C) |
| ¹H-NMR (CDCl₃, ppm): 7.1 (4H, multiplet), 2.4 (3H, singlet) | |
| ³¹P-NMR (ppm): -19.0 | |
| This interactive table presents spectroscopic data for a specific isomer, tris(p-cresyl) phosphate. |
Gas chromatography (GC) is the primary technique used for the separation and quantification of tricresyl phosphate isomers. nih.gov When coupled with a mass spectrometer (MS), GC-MS provides definitive identification of the individual isomers. nih.govfaa.gov
Research has demonstrated that the ten possible TCP isomers can be separated by GC. nih.gov USEPA methods utilize wide-bore capillary columns for the effective resolution of these isomers. nj.gov The analytical method involves injecting a sample into the GC, where the isomers are separated based on their boiling points and interaction with the stationary phase of the column. The separated isomers then enter the mass spectrometer, which provides a mass spectrum that confirms their identity. faa.gov
In some analytical approaches, the TCP mixture is first subjected to base cleavage (hydrolysis) to break the ester bonds, releasing the cresol precursors. nih.gov These cresol isomers are then quantified by GC, and the results are used to back-calculate the original distribution of TCP isomers, assuming a statistical distribution. nih.gov This method provides a complementary approach to direct isomer analysis. nih.gov
Metabolism and Biotransformation Pathways in Biological Systems
Phase I Metabolic Transformations
The initial phase of TCP metabolism involves several key oxidative reactions that chemically alter the parent compound, primarily mediated by the cytochrome P450 enzyme system. These transformations are crucial as they can lead to the formation of reactive intermediates. The primary pathways include hydroxylation of the methyl groups, dearylation of the cresyl moieties, and subsequent oxidation to aldehydes and carboxylic acids. who.intwikipedia.orgnih.gov
Hydroxylation Reactions of Methyl Groups
A principal metabolic route for tricresyl phosphate (B84403) is the hydroxylation of one or more of its methyl groups. who.intuzh.ch This reaction is catalyzed by the microsomal mixed-function oxidase system, a component of the broader cytochrome P450 enzyme family. who.intresearchgate.net The process introduces a hydroxyl (-OH) group onto the methyl group of a cresyl ring, converting it into a hydroxymethyl group. who.intresearchgate.net This initial oxidative step results in the formation of various hydroxylated metabolites, such as mono-hydroxymethyl and di-hydroxymethyl tricresyl phosphate derivatives. who.intuzh.chnih.govnih.gov For the ortho-isomer of TCP (ToCP), this hydroxylation is a critical activation step, as the resulting hydroxymethyl intermediate can undergo intramolecular cyclization to form a highly reactive neurotoxic metabolite. who.intnih.gov
Table 1: Key Hydroxylated Metabolites of Tricresyl Phosphate
| Parent Compound | Metabolite | Description |
|---|---|---|
| Tri-o-cresyl phosphate (ToCP) | Mono-hydroxymethyl ToCP | A ToCP molecule with one methyl group hydroxylated. who.intuzh.ch |
| Tri-o-cresyl phosphate (ToCP) | Di-hydroxymethyl ToCP | A ToCP molecule with two methyl groups hydroxylated. who.intuzh.ch |
| Tri-o-cresyl phosphate (ToCP) | Saligenin cyclic o-tolyl phosphate | Formed via cyclization of hydroxymethyl ToCP. who.intresearchgate.netnih.gov |
Dearylation Processes of Cresyl Moieties
In parallel with hydroxylation, dearylation represents another significant Phase I metabolic pathway for tricresyl phosphate. who.intwikipedia.org This process involves the enzymatic cleavage of one or more of the cresyl (tolyloxy) groups from the central phosphate ester core. who.int The hydrolysis of the ester bond releases cresol (B1669610) and results in the formation of partially dearylated phosphate esters. who.intresearchgate.net Key metabolites generated through this pathway include dicresyl phosphates and monocresyl phosphates, with the ultimate potential for complete hydrolysis to inorganic phosphoric acid. uzh.chnih.gov In studies on cats, di-o-cresyl hydrogen phosphate was a predominant metabolite found in feces, while both di-o-cresyl hydrogen phosphate and o-cresyl dihydrogen phosphate were major metabolites in urine. nih.gov
Table 2: Major Dearylation Metabolites of Tricresyl Phosphate
| Metabolite | Description |
|---|---|
| Dicresyl Phosphate | TCP with one cresyl group removed. uzh.chnih.gov |
| Monocresyl Phosphate | TCP with two cresyl groups removed. uzh.ch |
| Cresol | The aromatic alcohol released during dearylation. uzh.chresearchgate.netnih.gov |
Oxidation Pathways to Aldehydic and Carboxylic Acid Derivatives
Following the initial hydroxylation of the methyl groups, the resulting hydroxymethyl metabolites can undergo further oxidation. who.intwikipedia.orguzh.ch This sequential oxidation is a common metabolic route for converting primary alcohols into more polar, excretable compounds. nih.gov The hydroxymethyl group is first oxidized to an aldehyde, which is then subsequently oxidized to a carboxylic acid. who.intresearchgate.net These reactions are likely facilitated by cellular enzymes such as alcohol and aldehyde dehydrogenases. who.intnih.gov For instance, studies have identified o-hydroxybenzoic acid as a metabolite of tri-o-cresyl phosphate, indicating the complete oxidation of a methyl group on one of the cresyl rings. uzh.ch
Table 3: Oxidative Metabolites of Tricresyl Phosphate
| Precursor Metabolite | Oxidized Product (Aldehyde) | Oxidized Product (Carboxylic Acid) |
|---|---|---|
| Hydroxymethyl intermediate | Aldehyde derivative who.intresearchgate.net | Carboxylic acid derivative who.intresearchgate.net |
Role of Cytochrome P450 Enzymes in Bioactivation and Biotransformation
Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, play a central role in the Phase I metabolism of tricresyl phosphate. wikipedia.orgnih.gov These enzymes are primarily located in the liver and are responsible for catalyzing the initial oxidative transformations of TCP isomers. wikipedia.orgnih.gov The involvement of CYPs is evidenced by studies showing that the conversion of TCPs into reactive metabolites requires the presence of the P450 cofactor NADPH. nih.gov
The action of CYP enzymes is particularly critical in the bioactivation of ortho-containing TCP isomers. nih.gov CYPs catalyze the hydroxylation of an ortho-methyl group, initiating a process that leads to the formation of a potent neurotoxic metabolite, 2-(ortho-cresyl)-4H-1,3,2-benzodioxaphosphoran-2-one (CBDP), also known as cresyl saligenin phosphate. wikipedia.orgnih.govresearchgate.netnih.gov Research using human liver microsomes and recombinant human P450s has identified several specific enzymes involved in this bioactivation. Studies indicate that P450 3A4 and 3A5 are the main enzymes responsible for the hepatic bioactivation of ToCP, with a minor role suggested for P450 1A2. researchgate.net Other identified recombinant P450s capable of bioactivating ToCP include 2B6, 2C18, and 2D6. researchgate.net The variability in the expression and activity of these CYP enzymes among individuals may contribute to differences in susceptibility to the effects of TCP exposure. researchgate.net
Phase II Metabolic Transformations
Following Phase I reactions, the modified and more polar metabolites of tricresyl phosphate can undergo Phase II conjugation reactions. Phase II metabolism involves the covalent attachment of small, polar, endogenous molecules to the functional groups (like hydroxyl groups) introduced during Phase I. drughunter.com This process further increases the water solubility of the metabolites, detoxifies reactive intermediates, and facilitates their elimination from the body via urine or bile. drughunter.com
Glucuronide Conjugation Pathways
Glucuronidation is one of the most important Phase II metabolic pathways, mediated by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). drughunter.com This pathway conjugates glucuronic acid to xenobiotics containing hydroxyl, carboxyl, or amine groups. drughunter.com The hydroxylated metabolites of tricresyl phosphate, such as the various hydroxymethyl derivatives and cresol, possess the necessary hydroxyl groups to be substrates for UGT enzymes. While glucuronidation is a highly probable metabolic fate for these hydroxylated TCP metabolites, specific studies detailing the formation of glucuronide conjugates of cresyl phosphate metabolites were not prominent in the reviewed literature. However, given the established principles of xenobiotic metabolism, it is a key predicted pathway for their detoxification and excretion. drughunter.com
Novel Methylation and Demethylation Pathways
Recent research has uncovered previously overlooked biotransformation pathways for tricresyl phosphate (TCP) isomers, specifically methylation and demethylation. A 2023 study exploring the metabolic fate of TCP in rice and its rhizosphere microbiome identified methylated and demethylated products of tri-p-cresyl phosphate (TpCP), tri-m-cresyl phosphate (TmCP), and tri-o-cresyl phosphate (ToCP) for the first time in a biological system. nih.gov
This discovery is significant as it challenges the traditional understanding that organophosphate plasticizers like triphenyl phosphate (TPHP) are solely of man-made origin. The study found that the demethylation of TCP isomers could be a notable and previously unrecognized environmental source of the neurotoxic TPHP. nih.gov The metagenomic analysis of the microbial consortium involved in the degradation suggested that different strains and functional genes were responsible for the transformation of the various TCP isomers. nih.gov
Methoxylation Processes
In addition to methylation and demethylation, methoxylation has been identified as a novel metabolic pathway for tricresyl phosphate isomers. The same 2023 study that revealed methylation also reported the presence of methoxylated metabolites of TCP in rice and its associated microbiome. nih.gov This finding expands the known biotransformation routes for these compounds, indicating a more complex metabolic fate in organisms and environmental systems than previously understood. nih.gov The identification of these methoxylated products, alongside methylated and demethylated ones, underscores the capability of biological systems to chemically alter TCP in diverse ways. nih.gov
Isomer-Specific Metabolic Fate
The metabolism of tricresyl phosphate is highly dependent on the specific isomer, with the position of the methyl group on the phenyl ring (ortho, meta, or para) dictating the biotransformation pathway and the ultimate toxicological outcome. industrialchemicals.gov.au This isomer-specificity is a critical factor in the compound's toxicology.
Formation of Key Metabolites (e.g., Saligenin Cyclic o-Tolyl Phosphate, Cresyl Saligenin Phosphate)
A critical and defining feature of ortho-cresyl phosphate metabolism is the formation of a highly toxic cyclic metabolite. industrialchemicals.gov.auwho.int This metabolite is known by several names, including Saligenin Cyclic o-Tolyl Phosphate (SCOTP), Cresyl Saligenin Phosphate, and 2-(o-cresyl)-4H-1,3,2-benzodioxaphosphorin-2-oxide (CBDP). wikipedia.orgnih.govuzh.ch
The formation of CBDP is a two-step process that occurs in vivo, primarily in the liver. uzh.chnih.gov
Hydroxylation: Cytochrome P450 enzymes catalyze the hydroxylation of a methyl group on one of the ortho-tolyl rings of the ToCP molecule. industrialchemicals.gov.aunih.gov
Cyclization: The resulting hydroxymethyl intermediate is unstable and spontaneously cyclizes. industrialchemicals.gov.auwho.int In this intramolecular reaction, the newly formed hydroxyl group attacks the phosphorus atom, displacing one of the other o-cresyl groups to form the stable six-membered ring structure of CBDP. researchgate.netnih.gov
This cyclization is unique to the ortho-isomer due to the steric proximity of the methyl group to the phosphate ester linkage. researchgate.net The resulting CBDP is a very potent inhibitor of several serine active site enzymes. nih.gov The formation of this specific metabolite is the molecular basis for the isomer-specific neurotoxicity of tricresyl phosphate. researchgate.netuzh.ch
In Vitro and In Vivo Metabolic Modeling Research
The metabolism of cresyl phosphate isomers has been investigated using a variety of in vitro and in vivo models to understand their biotransformation and toxic potential.
In vitro studies frequently utilize liver microsomes from different species, including humans, rats, and fish, to study the initial stages of metabolism, particularly the role of cytochrome P450 enzymes. nih.govnih.govnih.gov For instance, incubating tricresyl phosphates containing ortho-isomers with rat or human liver microsomes in the presence of NADPH results in their rapid conversion into potent esterase inhibitors, which can be detected using assays with purified human butyrylcholinesterase. nih.gov Such models have been crucial in confirming that bioactivation of ToCP is required to generate the toxic cyclic metabolite, CBDP. nih.gov Studies using liver microsomes from crucian carp (B13450389) have been employed to determine the metabolic kinetics of related compounds like cresyl diphenyl phosphate (CDP), providing data on metabolic rates and hepatic clearance. nih.gov Cell-based assays, such as those using the alpha mouse liver 12 (AML 12) cell line, are also used to investigate the effects of these compounds on metabolic pathways. nih.gov
In vivo research has been conducted in various animal models, including mice, rats, and hens, to characterize the full metabolic fate and distribution of cresyl phosphates. uzh.chacs.org Studies in hens administered ToCP identified nine different metabolites in excreta and bile, with CBDP being a primary metabolite found in bile shortly after administration. uzh.ch Research in mice has demonstrated that after a single high dose of ToCP, the compound is likely stored in fat depots and slowly released to the liver for metabolism into cresyl saligenin phosphate. researchgate.net More recent in vivo studies have also explored the adipogenic effects of cresyl diphenyl phosphate (a structural analog) in mice, linking exposure to metabolic changes. acs.org These in vivo models are essential for understanding how the compound and its metabolites are distributed, stored, and eliminated from a whole organism. uzh.ch
Molecular and Biochemical Mechanisms of Interaction
Esterase Inhibition Studies
The interaction of cresyl phosphates and their metabolites with esterases has been a subject of extensive research to understand the mechanisms of toxicity. The following sections detail the kinetic studies of this inhibition.
Inhibition Kinetics of Acetylcholinesterase (AChE)
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors. Similar to BChE, AChE is primarily inhibited by the o-cresyl phosphate (B84403) metabolite, CBDP, rather than the parent compound.
The inhibition of AChE by CBDP is also progressive and irreversible. However, the rate of inhibition is significantly slower compared to BChE, with inhibition constants being one to two orders of magnitude lower. This indicates that BChE is a more sensitive target for CBDP than AChE.
| Enzyme | Relative Inhibition Potency |
|---|---|
| Butyrylcholinesterase (BChE) | High |
| Acetylcholinesterase (AChE) | 1 to 2 orders of magnitude lower than BChE |
Studies on different symmetric isomers of tricresyl phosphate have shown no significant effect on acetylcholinesterase activity in vivo, further highlighting that the parent compounds are not potent AChE inhibitors. sensusimpact.com
Inhibition Kinetics of Neurotoxic Esterase (NTE)
Neuropathy Target Esterase (NTE), also known as patatin-like phospholipase domain-containing protein 6 (PNPLA6), is an enzyme in the nervous system that, when inhibited and subsequently "aged" by certain organophosphorus compounds, is associated with the development of organophosphate-induced delayed neuropathy (OPIDN). The ortho-isomers of cresyl phosphate are particularly effective at inhibiting NTE, a critical step in the initiation of OPIDN.
The inhibitory potential of tricresyl phosphate isomers towards NTE is isomer-specific. In vivo studies using zebrafish have determined the half-maximal inhibitory concentrations (IC50) for the symmetric isomers of tricresyl phosphate.
| Isomer | IC50 (µM) |
|---|---|
| Tri-o-cresyl phosphate (ToCP) | ~1 |
| Tri-m-cresyl phosphate (TmCP) | ~5 |
| Tri-p-cresyl phosphate (TpCP) | ~2 |
It has also been noted that mono-ortho-cresyl phosphate (an o-cresyl phosphate with two other non-ortho cresyl groups) can be a more potent inhibitor of NTE than tri-o-cresyl phosphate, with one study indicating it has twice the potency. This underscores the critical role of the ortho-cresyl moiety in NTE inhibition.
Stereochemical Aspects of Enzyme-Inhibitor Interactions
The interaction between organophosphorus compounds and cholinesterases is known to be stereospecific. The phosphorus atom in CBDP is a chiral center, meaning it exists as two different enantiomers (mirror-image isomers). Research has shown that BChE and AChE exhibit stereoselectivity, reacting preferentially with different enantiomers of CBDP.
X-ray crystallography studies have revealed that human BChE and mouse AChE react with opposite enantiomers of CBDP. This stereospecificity is a critical factor in the differing rates of inhibition observed between the two enzymes. Furthermore, the binding of the bulky CBDP molecule to the narrower active site gorge of AChE is facilitated by an induced-fit mechanism, where a specific amino acid residue (Phe297 in mouse AChE) rearranges to accommodate the inhibitor. nih.gov
Formation and Aging of Protein Adducts
The irreversible inhibition of esterases by o-cresyl phosphate metabolites involves the formation of stable covalent adducts with the enzyme. The initial phosphylated enzyme can undergo a subsequent process known as "aging," which further strengthens the bond and renders the enzyme resistant to reactivation by standard oxime antidotes.
Characterization of o-Cresyl Phosphoserine (oCP-BChE) Adducts
Following the adduction of BChE by CBDP, the complex undergoes hydrolysis to form an aged adduct, specifically o-cresyl phosphoserine (oCP-BChE). cdc.govnih.gov In this adduct, the o-cresyl group is covalently bound to the phosphorus atom, which in turn is attached to the serine residue in the active site of BChE.
The characterization of this oCP-BChE adduct has been extensively studied using mass spectrometry techniques. After in vitro inhibition of human serum with CBDP, the BChE is isolated and digested, typically with an enzyme like pepsin. The resulting peptides are then analyzed by methods such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).
In these analyses, specific peptide fragments containing the modified serine residue are monitored. For the oCP-BChE adduct, quantitation is often based on the transition of the precursor ion to specific product ions. For example, a common fragmentation involves the β-elimination of the o-cresyl phosphate from the serine residue, resulting in a dehydroalanine. cdc.gov The detection and quantification of these specific fragments confirm the presence and amount of the oCP-BChE adduct, serving as a biomarker for exposure to o-cresyl phosphates. cdc.govnih.gov
Mechanistic Research on Adduct Stability
The interaction of organophosphates, including cresyl phosphates, with esterase enzymes such as Neuropathy Target Esterase (NTE) involves a two-step process: inhibition followed by "aging." This aging process is considered a critical event for the initiation of organophosphate-induced delayed neuropathy (OPIDN). nih.gov
The initial step is the phosphylation of a serine hydroxyl group in the enzyme's active site, forming a covalent bond and inhibiting the enzyme's normal function. nih.govnih.gov The subsequent aging step involves the dealkylation of the bound phosphoryl group, specifically the cleavage of an O-C (oxygen-carbon) bond. magtechjournal.comoup.com This reaction results in a negatively charged phosphoryl group that is covalently and irreversibly attached to the enzyme. nih.govmagtechjournal.com Once aged, the enzyme-inhibitor complex cannot be readily reactivated, and recovery of function requires the synthesis of new enzyme protein. nih.govlitfl.com
The mechanism of aging for NTE is distinct from that of acetylcholinesterase and is influenced by the stereochemistry of the organophosphate. magtechjournal.com Only cresyl phosphate isomers with at least one methyl group in the ortho position are capable of inducing OPIDN, a phenomenon directly linked to the aging of the NTE adduct. uzh.chuzh.ch The process is thought to involve a toxic gain-of-function for the aged NTE protein rather than simply the inhibition of its catalytic activity. nih.gov Research on the metabolite of tri-o-cresyl phosphate (ToCP), known as cresyl saligenin phosphate (CBDP), shows that the resulting ortho-cresyl phosphoserine adduct on butyrylcholinesterase (BChE) is stable for at least 72 hours at various temperatures, highlighting the persistent nature of these adducts once formed. tno.nl
Interactions with Other Enzyme Systems
Modulation of Proteolytic Enzyme Activities (e.g., Tripeptidyl Aminopeptidase (B13392206), Proline Endopeptidase)
Studies on tri-o-cresyl phosphate (TOCP) have demonstrated its inhibitory effects on a range of cytoplasmic and lysosomal proteolytic enzymes. nih.gov In mouse liver, even low, sublethal administration of TOCP resulted in significant inhibition (10% to 30%) of the cytoplasmic proteases tripeptidyl aminopeptidase and proline endopeptidase. nih.govresearchgate.netnih.gov
Higher or more prolonged administration led to more widespread inhibition, affecting other cytoplasmic proteases like alanyl aminopeptidase and leucyl aminopeptidase, as well as several lysosomal proteases. nih.govresearchgate.net The inhibition of these specific peptidases suggests a previously unrecognized mechanism of toxicity for cresyl phosphates, extending beyond the classical neurological targets. nih.gov
| Enzyme | Type | Inhibition by TOCP |
| Tripeptidyl Aminopeptidase | Cytoplasmic Protease | Yes (10-50%) nih.govresearchgate.net |
| Proline Endopeptidase | Cytoplasmic Protease | Yes (10-50%) nih.govresearchgate.net |
| Alanyl Aminopeptidase | Cytoplasmic Protease | Yes (at higher doses) nih.govresearchgate.net |
| Leucyl Aminopeptidase | Cytoplasmic Protease | Yes (at higher doses) nih.govresearchgate.net |
| Arginyl Aminopeptidase | Cytoplasmic Protease | Not Significantly Altered nih.gov |
| Dipeptidyl Aminopeptidase IV | Cytoplasmic Protease | Not Significantly Altered nih.gov |
Impact on Intracellular Protein Turnover Pathways
The proteolytic enzymes inhibited by TOCP, such as tripeptidyl aminopeptidase and proline endopeptidase, are integral to the general process of intracellular protein turnover. nih.gov This process is fundamental for cellular maintenance, removing damaged or misfolded proteins and regulating levels of key cellular proteins. By inhibiting these enzymes, cresyl phosphates can disrupt this essential pathway. nih.govresearchgate.net
Beyond enzyme inhibition, organophosphates may also affect protein turnover by promoting the formation of protein cross-links. nih.govacs.org Research has shown that some organophosphorus compounds can induce the formation of isopeptide bonds between lysine (B10760008) and glutamate (B1630785) or aspartate residues on proteins, a reaction that provides another potential mechanism for toxicity by creating abnormal protein interactions that disrupt function. nih.govacs.org Organophosphates can also disrupt microtubule protein polymerization, which is crucial for axonal transport, another key cellular process involving protein components. nih.gov
Receptor-Mediated Signaling Pathways
Estrogen Receptor Alpha (ERα) Antagonism Mechanisms
Tricresyl phosphate (TCP) isomers have been identified as endocrine-disrupting compounds, in part through their interaction with estrogen receptors. nih.gov Research using a two-hybrid yeast assay has demonstrated that tri-o-cresyl phosphate (ToCP), tri-m-cresyl phosphate (TmCP), and tri-p-cresyl phosphate (TpCP) all act as antagonists to Estrogen Receptor Alpha (ERα). nih.govresearchgate.net This antagonistic activity means they can block or dampen the cellular responses typically initiated by the binding of estrogen to ERα, potentially disrupting normal endocrine function. nih.gov
G Protein-Coupled Estrogen Receptor (GPER) Agonistic Activity
In contrast to their effect on ERα, the three main isomers of tricresyl phosphate exhibit agonistic activity towards the G protein-coupled estrogen receptor (GPER). nih.govresearchgate.net This means they activate the receptor, mimicking the effects of its natural ligands. nih.gov This activation can trigger GPER-mediated signaling cascades, including the promotion of cell migration. nih.govresearchgate.net
The specific mechanisms of GPER activation differ between the isomers. nih.gov
ToCP and TpCP: Both isomers were found to activate GPER-mediated cyclic AMP (cAMP) production and calcium mobilization. nih.gov
TmCP: This isomer displayed a different mode of action, triggering only GPER-mediated calcium mobilization without affecting cAMP production. nih.gov
Molecular docking analyses suggest that the interaction of TmCP and TpCP with GPER differs from that of ToCP. nih.gov The higher activity of ToCP in activating GPER-mediated pathways may be linked to the alkyl substitution at the ortho position of the aromatic ring. nih.gov These findings reveal a complex endocrine-disrupting profile for tricresyl phosphates, involving opposing activities on ERα and GPER. nih.govresearchgate.net
| Compound | Effect on ERα | Effect on GPER | GPER-Mediated Pathway Activated |
| Tri-o-cresyl phosphate (ToCP) | Antagonist nih.gov | Agonist nih.govresearchgate.net | cAMP production, Calcium mobilization nih.gov |
| Tri-m-cresyl phosphate (TmCP) | Antagonist nih.gov | Agonist nih.govresearchgate.net | Calcium mobilization only nih.gov |
| Tri-p-cresyl phosphate (TpCP) | Antagonist nih.gov | Agonist nih.govresearchgate.net | cAMP production, Calcium mobilization nih.gov |
Peroxisome Proliferator-Activated Receptor (PPAR) Interactions
Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play a pivotal role in the regulation of lipid metabolism and inflammation. The interactions of tricresyl phosphate isomers with PPARs have been a subject of investigation, with studies primarily focusing on the meta- and ortho-isomers, as well as related compounds.
Research on tri-m-cresyl phosphate (TMCP) in seabream hepatocytes has demonstrated its potential to bind to and activate both PPARα and PPARγ. nih.govnih.gov Computational modeling, or docking, revealed that TMCP establishes a non-polar interaction with these receptors. nih.govresearchgate.net This binding is thought to be a key mechanism through which TMCP influences lipid and cholesterol metabolism. In these studies, TMCP was shown to up-regulate the expression of target genes involved in these pathways. nih.govnih.gov The activation of PPARs by TMCP suggests a potential for this isomer to disrupt normal lipid homeostasis.
Further evidence for the interaction of cresol (B1669610) phosphate compounds with PPARs comes from studies on cresyl diphenyl phosphate (CDP), a structurally related organophosphate ester. CDP has been identified as a potent activator of PPARγ. acs.org It binds to the PPARγ ligand-binding pocket with high affinity, leading to enhanced adipogenesis in 3T3-L1 cells and increased white adipose tissue weight in mice. acs.org
While comprehensive data on the direct interaction of a mixed o-, m-, and p-cresyl phosphate product with all PPAR isoforms is limited, the available evidence on individual isomers and related compounds points towards a significant interaction, particularly with PPARγ.
Table 1: Summary of Tri-m-cresyl phosphate (TMCP) Interaction with PPARs in Seabream Hepatocytes
| Receptor | Interaction Type | Method of Detection | Observed Effect | Reference |
|---|---|---|---|---|
| PPARα | Non-polar binding | Computational Modeling (Docking) | Activation and up-regulation of target genes | nih.gov, researchgate.net |
| PPARγ | Non-polar binding | Computational Modeling (Docking) | Activation and up-regulation of target genes | nih.gov, researchgate.net |
Liver X Receptor (LXR) Interactions
The Liver X Receptors (LXRs), LXRα and LXRβ, are critical regulators of cholesterol, fatty acid, and glucose metabolism. nih.gov Similar to PPARs, the interaction of tricresyl phosphate isomers with LXRs has been investigated, with a particular focus on tri-m-cresyl phosphate (TMCP).
In studies utilizing seabream hepatocytes, TMCP was found to interact with LXRα. nih.govnih.gov Computational modeling indicated that TMCP binds to LXRα, with fish LXRα showing a high binding efficiency. nih.govresearchgate.net This interaction leads to the activation of LXR-controlled transcriptional processes. Specifically, TMCP was observed to induce the expression of genes involved in fatty acid synthesis and cholesterol metabolism. nih.govnih.gov
The activation of LXRα by TMCP is also linked to the regulation of PPAR expression, suggesting a cross-talk between these two nuclear receptor signaling pathways. nih.gov The data indicates that TMCP can modulate lipid homeostasis through its interaction with LXRα, which in turn can influence PPAR activity. nih.gov
Table 2: Transcriptional Regulation by Tri-m-cresyl phosphate (TMCP) via LXRα in Seabream Hepatocytes
| Gene Category | Effect of TMCP Exposure | Implication | Reference |
|---|---|---|---|
| Lipid/Cholesterol Metabolism | Up-regulation of target gene expression | Altered fatty acid synthesis/uptake and cholesterol metabolism | nih.gov, nih.gov |
| PPAR expression | Increased expression | Potential auto-regulation and cross-talk with LXRα | nih.gov |
Cellular Stress Response Mechanisms
Exposure to tricresyl phosphate isomers can trigger cellular stress responses, including the induction of autophagy and the generation of oxidative stress. These responses are part of the cell's attempt to mitigate damage and maintain homeostasis.
Autophagy is a cellular process involving the degradation of cellular components via lysosomes. Several studies have demonstrated that tri-ortho-cresyl phosphate (TOCP) is a potent inducer of autophagy in various cell types.
In mouse ovarian granulosa cells, TOCP treatment led to a significant increase in the levels of autophagy-related proteins such as LC3-II, ATG5, and Beclin1. bioscientifica.com Electron microscopy confirmed the increased presence of autophagic vesicles in these cells. bioscientifica.com Similar findings were observed in rat spermatogonial stem cells, where TOCP induced the formation of autophagic vesicles containing degraded organelles. bioscientifica.com
Studies in human neuroblastoma SH-SY5Y cells have also shown that TOCP induces prominent autophagy. researchgate.netnih.gov This process was linked to the translocation of the protein Parkin to the mitochondria, suggesting that autophagy may be involved in the degradation of damaged mitochondria (mitophagy) following TOCP exposure. researchgate.netnih.gov Furthermore, the inhibition of autophagy was found to attenuate the cytotoxicity of TOCP, indicating that this process plays a role in the compound's neurotoxic effects. researchgate.netnih.gov In mouse Leydig TM3 cells, TOCP was also found to induce autophagy, as evidenced by increased levels of LC3-II, Atg5, and Beclin 1, and the appearance of autophagic vacuoles. nih.govnih.gov
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, has been identified as a key mechanism in the cellular response to tricresyl phosphate isomers, particularly TOCP.
In mouse Leydig TM3 cells, TOCP exposure led to a significant increase in markers of oxidative stress, such as malondialdehyde (MDA) and total oxidant status (TOS), while decreasing levels of the antioxidant glutathione (B108866) (GSH) and the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione peroxidase (GSH-PX). nih.gov This induction of oxidative stress is believed to be a critical trigger for the autophagic response observed in these cells. nih.govnih.gov The use of an antioxidant, N-acetyl-L-cysteine (NAC), was able to rescue the TOCP-induced autophagy and cell viability inhibition, providing strong evidence for the role of oxidative stress in mediating these effects. nih.govnih.gov
While direct studies on the oxidative stress potential of the meta- and para-isomers are less common, research on related compounds like p-cresol (B1678582) has shown its capacity to induce oxidative stress and deplete glutathione. nih.gov
Table 3: Effect of Tri-ortho-cresyl phosphate (TOCP) on Oxidative Stress Markers in Mouse Leydig TM3 Cells
| Oxidative Stress Marker | Effect of TOCP Treatment | Reference |
|---|---|---|
| Malondialdehyde (MDA) | Increased | nih.gov |
| Total Oxidant Status (TOS) | Increased | nih.gov |
| Glutathione (GSH) | Decreased | nih.gov |
| Superoxide Dismutase (SOD) Activity | Decreased | nih.gov |
| Glutathione Peroxidase (GSH-PX) Activity | Decreased | nih.gov |
The neurotoxic potential of tricresyl phosphate isomers has been investigated in various neural cell models, including primary cortical neurons and human neuroblastoma cell lines.
A comparative study of the three symmetric TCP isomers—ToCP, TmCP, and TpCP—in isolated cortical neurons revealed distinct effects. nih.gov At a concentration of 10 μM, ToCP was found to significantly reduce the size and complexity of neurite networks, an effect not observed with the meta- and para-isomers. nih.gov All three isomers, however, were shown to reduce Ca2+ influx in response to glutamate and KCl stimulation at this concentration. nih.gov Notably, ToCP exhibited a specific effect on glutamate receptors at a much lower concentration of 100 nM. nih.gov
In primary rat cortical neurons, exposure to various TCP isomers and mixtures for 48 hours led to a marked decrease in spontaneous electrical activity. nih.gov Preliminary data from this study also indicated that the analytical TCP mixture and TmCP could reduce the average neurite length. nih.gov
Investigations in human neuroblastoma SK-N-SH cells have shown that TOCP can decrease cell viability and inhibit the expression of key cytoskeletal proteins, including neurofilament high molecular weight protein (NF-H), microtubule-associated protein 2c, and tau protein. nih.gov This suggests that disruption of the cytoskeleton is an early event in TOCP-induced neurotoxicity. nih.gov Furthermore, studies on rat spermatogonial stem cells have demonstrated that TOCP can inhibit cell viability. bioscientifica.com
Table 4: Comparative Neurotoxic Effects of Tricresyl Phosphate (TCP) Isomers on Primary Cortical Neurons
| Isomer | Effect on Neurite Network (10 μM) | Effect on Ca2+ Influx (10 μM) | Specific Effect on Glutamate Receptors (100 nM) | Reference |
|---|---|---|---|---|
| Tri-ortho-cresyl phosphate (ToCP) | Significant reduction in size and complexity | Reduced | Reduced Ca2+ influx | nih.gov |
| Tri-meta-cresyl phosphate (TmCP) | No significant effect | Reduced | Not observed | nih.gov |
| Tri-para-cresyl phosphate (TpCP) | No significant effect | Reduced | Not observed | nih.gov |
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques
Chromatography is a fundamental technique for separating the components of a mixture. For cresyl phosphates, several chromatographic methods are employed, each offering distinct advantages in terms of selectivity, sensitivity, and application.
Gas Chromatography (GC) with Selective Detectors (e.g., Nitrogen-Phosphorus, Flame Photometric)
Gas chromatography (GC) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like tricresyl phosphate (B84403) (TCP) isomers. nj.govnih.govdrawellanalytical.com The separation is achieved by passing the vaporized sample through a capillary column, with different isomers exhibiting different retention times. cdc.gov To enhance selectivity and sensitivity for phosphorus-containing compounds, specific detectors are often utilized.
The Nitrogen-Phosphorus Detector (NPD) , also known as a thermionic specific detector (TSD), is highly selective for compounds containing nitrogen and phosphorus. wikipedia.orgsrigc.comscioninstruments.com The NPD operates by heating an alkali metal bead (like rubidium or cesium) in a plasma. srigc.com When nitrogen or phosphorus compounds elute from the GC column and enter the plasma, they undergo a catalytic reaction on the bead's surface, causing a significant increase in ion current, which is measured as the analytical signal. wikipedia.orgsrigc.com This detector offers sensitivity that can be 100,000 times greater for nitrogen or phosphorus compounds than for hydrocarbons, making it ideal for trace analysis of cresyl phosphates in environmental or biological samples. wikipedia.orgsrigc.com
The Flame Photometric Detector (FPD) is another selective detector used in GC for the analysis of sulfur- or phosphorus-containing compounds. researchgate.net In an FPD, the column effluent is burned in a hydrogen-rich flame. Phosphorus compounds produce chemiluminescent species that emit light at a characteristic wavelength (around 526 nm). An optical filter selects this specific wavelength, and a photomultiplier tube measures the light intensity, which is proportional to the amount of the phosphorus compound. scioninstruments.comresearchgate.net GC-FPD is a robust method for determining organophosphorus pesticide residues and has been applied to the analysis of TCPs. researchgate.netresearchgate.net
Published USEPA methods, such as Method 1618, list tricresyl phosphate isomers as analytes that can be determined using GC with selective detectors. nj.gov
Table 1: Comparison of GC Selective Detectors for Cresyl Phosphate Analysis
| Detector Type | Principle of Operation | Selectivity | Key Advantages |
|---|---|---|---|
| Nitrogen-Phosphorus Detector (NPD) | Catalytic surface ionization of N and P compounds on a heated alkali bead. wikipedia.orgsrigc.com | High for nitrogen and phosphorus. wikipedia.orgscioninstruments.com | Excellent sensitivity (up to 100,000 times that for hydrocarbons), ideal for trace analysis. srigc.com |
| Flame Photometric Detector (FPD) | Chemiluminescence of P compounds in a hydrogen-rich flame, emitting light at a specific wavelength. researchgate.net | High for sulfur and phosphorus. researchgate.net | Robust and specific for phosphorus-containing analytes like cresyl phosphates. researchgate.netresearchgate.net |
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) Applications
High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are versatile techniques used for separating compounds that are not sufficiently volatile for GC, or for analyzing complex mixtures. researchgate.netresearchgate.net These methods have been successfully developed for the analysis of tri-o-cresyl phosphate (TOCP) and its metabolites. nih.gov
In a typical HPLC application for cresyl phosphates, a reverse-phase C18 column is used. nih.gov The separation can be achieved using a gradient mobile phase, such as acetonitrile (B52724) and acidified water, with detection by ultraviolet (UV) absorbance. nih.gov One study detailed a method using a linear gradient of 25% to 80% acetonitrile in aqueous acetic acid, which could separate TOCP and nine of its potential metabolites in approximately 22 minutes. nih.gov The method demonstrated linearity over a 100-fold concentration range with minimum detection levels as low as 3 ng for some metabolites. nih.gov For applications requiring mass spectrometry compatibility, the non-volatile acid (e.g., phosphoric acid) in the mobile phase can be replaced with a volatile one like formic acid. sielc.com
UHPLC offers significant advantages over conventional HPLC, including faster analysis times and improved resolution, by using columns with smaller particle sizes (typically under 2 µm). sielc.com UHPLC coupled with mass spectrometry (UHPLC-MS/MS) has been employed for the quantification of cresyl phosphate biomarkers in human serum. nih.gov One such method for analyzing an ortho-cresyl phosphate adduct to butyrylcholinesterase (oCP-BChE) reduced the analysis time by a factor of 20 and improved sensitivity threefold compared to previous assays. nih.gov Similarly, UHPLC coupled to high-resolution mass spectrometry (HRMS) has been used to separate and detect organic compounds, including tricresyl phosphate, in fine particulate matter. researchgate.net
Thin-Layer Chromatography (TLC) for Separation and Identification
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative identification and separation of compounds. researchgate.netsigmaaldrich.com It involves spotting a sample onto a plate coated with a thin layer of adsorbent material (the stationary phase), such as silica (B1680970) gel or alumina. The plate is then placed in a sealed chamber containing a solvent or solvent mixture (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the sample components at different rates depending on their polarity and interaction with the stationary phase, resulting in separation.
TLC has been developed for the rapid determination of tricresyl phosphate (TCP) in materials like polyvinyl chloride (PVC). researchgate.net The identity of a compound can be suggested by comparing its retention factor (Rf) value—the ratio of the distance traveled by the spot to the distance traveled by the solvent front—with that of a known standard run on the same plate. For enhanced identification, spots can be scraped from the plate for further analysis by other techniques, such as mass spectrometry (TLC-MS). sigmaaldrich.com While primarily a qualitative tool, TLC can provide semi-quantitative information. researchgate.net It is particularly useful for screening large numbers of samples and for monitoring the progress of chemical reactions. sigmaaldrich.comresearchgate.net The separation and purification of TOCP metabolites have been achieved using preparative TLC with multiple solvent systems. nih.gov
Mass Spectrometry (MS) Approaches
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an exceptionally powerful tool for identifying and quantifying chemical compounds, including the specific isomers of cresyl phosphate. When coupled with a chromatographic separation technique (GC-MS or LC-MS), it provides definitive identification.
Single and Tandem Mass Spectrometry for Isomer Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a benchmark method for the detection and identification of TCP isomers. nih.govresearchgate.net In GC-MS, the gas chromatograph separates the isomers, which are then introduced into the mass spectrometer. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a chemical fingerprint. faa.gov USEPA Method 8270D is a standard procedure that utilizes GC-MS for analyzing semivolatile organic compounds, including tricresyl phosphate isomers. nj.gov The chromatographic separation can resolve the meta and para isomers, and this resolution is further improved by the mass spectrometer's ability to reconstruct the ion chromatogram. nj.gov GC-MS methods have been developed to detect TCP isomers at levels greater than 0.4 ng per filter. faa.gov
Tandem Mass Spectrometry (MS/MS) , often coupled with either GC or LC, provides an even higher degree of selectivity and sensitivity. uzh.ch In MS/MS, specific precursor ions from the target analyte are selected, fragmented, and then the resulting product ions are detected. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly reduces background noise and matrix interference. nih.govresearchgate.net A GC-MS/MS method has been established for detecting 14 organophosphate flame retardants, including tri-m-cresylphosphate (TMCP), in polyurethane foam, with a detection limit of 0.10 mg/kg for TMCP. plaschina.com.cn Similarly, LC-MS/MS methods are considered a gold standard for bioanalytical measurements due to their high sensitivity and selectivity. nih.gov An LC-MS/MS method has been developed for quantifying p-cresol (B1678582) in biological matrices with detection limits down to 20 pg/mL in plasma. nih.gov For TCP metabolites, HPLC-MS/MS methods have achieved detection limits as low as 0.05 µg/L for di-o-cresyl phosphate (DoCP) in urine. uzh.ch
Table 2: Detection and Quantification Limits for Cresyl Phosphates and Related Compounds using Mass Spectrometry
| Analyte/Compound | Method | Matrix | Detection/Quantification Limit |
|---|---|---|---|
| Tricresyl Phosphate (TCP) Isomers | GC-MS | Air (on filter) | > 0.4 ng/filter faa.gov |
| Tri-m-cresylphosphate (TMCP) | GC-MS/MS | Polyurethane Foam | LOD: 0.10 mg/kg; LOQ: 0.33 mg/kg plaschina.com.cn |
| Di-o-cresyl phosphate (DoCP) | HPLC-MS/MS | Urine | LOD: 0.05 µg/L uzh.ch |
| Di-o-cresyl phosphate (DoCP) | GC-MS/MS | Urine | LOD: 0.5 µg/L uzh.ch |
| oCP-BChE Biomarker | immunomagnetic-UHPLC-MS/MS | Human Serum | Reportable Range: 2.0 - 150 ng/mL nih.gov |
LOD: Limit of Detection; LOQ: Limit of Quantification
High-Resolution Mass Spectrometry for Metabolite Characterization
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an analyte and its metabolites. mdpi.com This capability is invaluable for identifying unknown compounds and characterizing metabolic pathways. Techniques like UHPLC coupled with an Orbitrap HRMS detector have been used for non-target screening of organic compounds, including TCP, in environmental samples. researchgate.net
HRMS has shown quantitative performance comparable to tandem mass spectrometry (LC-MS/MS) for measuring metabolites, with the added benefit of providing more accurate mass data than lower-resolution instruments. mdpi.com This precision allows for confident identification of metabolites formed from parent compounds like cresyl phosphates. For example, the toxic metabolite of tri-o-cresyl phosphate is formed through metabolic activation by cytochrome P450 enzymes, creating a cyclic ester. nih.gov HRMS is a key tool for identifying such biotransformation products. nih.gov An LC-HRMS method was successfully validated for quantifying uremic toxins like p-cresyl sulfate (B86663) in human serum, demonstrating its utility for both targeted quantification and simultaneous untargeted metabolic evaluation. mdpi.com
Integrated Analytical Platforms
Advanced analytical platforms are essential for the accurate detection and quantification of cresyl phosphate isomers in various matrices. The complexity of these samples necessitates the use of highly sensitive and selective integrated systems, primarily combining chromatographic separation with mass spectrometric detection.
GC-MS and UHPLC-MS/MS Method Development
Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) are the premier techniques for the analysis of cresyl phosphate isomers. The development of methods using these platforms focuses on achieving optimal separation, specificity, and sensitivity.
For GC-MS analysis, method development involves a systematic approach to optimize various parameters. youtube.com The process begins with identifying the target analytes—in this case, o-cresyl, m-cresyl, and p-cresyl phosphate isomers—and selecting appropriate instrument conditions. youtube.comfaa.gov Key considerations include the choice of carrier gas, GC column, inlet type, and detector settings. youtube.com An initial analysis using a gas chromatograph with a mass spectrometer detector is chosen to provide the required sensitivity and linearity. faa.gov For instance, one method utilized a standard split/splitless inlet on the GC-MS after experiencing difficulties with the consistency of a programmed temperature vaporization (PTV) inlet. faa.gov Sample preparation for GC-MS analysis may involve extraction with an organic solvent like toluene (B28343), followed by sonication and concentration under a gentle stream of nitrogen. faa.gov
UHPLC-MS/MS methods offer an alternative, particularly for biological samples or when dealing with less volatile metabolites. These methods are developed to be fast and quantitative, often for potential genotoxic impurities. nih.gov The development of a UHPLC-MS/MS method involves validating for specificity, sensitivity, and linearity to ensure the safety and quality of a substance. nih.gov The integration of electrospray ionization can improve reproducibility. unl.edu A reversed-phase UHPLC separation might employ a linear gradient of increasing mobile phase concentration for effective separation of analytes. unl.edu
Immunomagnetic-UHPLC-MS/MS for Biomarker Analysis
A significant advancement in biomarker analysis for cresyl phosphate exposure is the development of an immunomagnetic-UHPLC-MS/MS method. This technique is specifically designed to quantify the long-term biomarker, ortho-cresyl phosphoserine (oCP-BChE), which is an adduct formed between the neurotoxic metabolite of tri-ortho-cresyl phosphate (ToCP) and the enzyme butyrylcholinesterase (BChE) in human serum. unl.edunih.gov
The method utilizes immunomagnetic separation to purify BChE and the CBDP-adducted BChE from the serum matrix. unl.edu This targeted purification is crucial for reducing sample complexity and improving the sensitivity of the subsequent analysis. Following purification, the sample is analyzed by UHPLC-MS/MS. nih.gov This approach is a high-throughput method that addresses the need for analyzing clinical samples efficiently, overcoming the lengthy analysis times of previous assays. unl.edu Compared to prior methods, this integrated platform requires 75% less sample volume, reduces analysis time by a factor of 20, and demonstrates a threefold improvement in sensitivity. nih.gov
Method Validation and Performance Characteristics
Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. It involves a series of experiments to evaluate performance characteristics such as detection limits, accuracy, precision, linearity, recovery, and stability.
Detection and Quantification Limits (IDLs, DLs)
The detection limit (DL) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, typically with 99% certainty. faa.gov The instrument detection limit (IDL) is a measure of the detection capability of the analytical instrument itself.
For the GC/MS analysis of tricresyl phosphate isomers, IDLs were determined by analyzing replicate samples at low concentrations (1.0 ng/ml and 4.0 ng/ml). faa.gov The IDLs were calculated by multiplying the standard deviation of the replicate measurements at 1.0 ng/ml by the appropriate Student's t-value. faa.gov The resulting IDLs were 0.40 ng/ml for tri-o-cresyl phosphate, 0.50 ng/ml for tri-m-cresyl phosphate, and 0.55 ng/ml for tri-p-cresyl phosphate. faa.gov Another method using GC with a flame photometric detector (FPD) reported an estimated limit of detection (LOD) of 0.05 µg per sample for triorthocresyl phosphate. cdc.gov For water samples, a detection limit of approximately 1 ng/litre has been reported using gas chromatography. who.int
The UHPLC-MS/MS method developed for the genotoxic impurities trimethyl phosphate and triisopropyl phosphate achieved detection and quantification limits as low as 4.8 pg/ml and 24 pg/ml, respectively. nih.gov
| Compound | Method | Matrix | Detection Limit | Source |
|---|---|---|---|---|
| Tri-o-cresyl phosphate | GC/MS | Solvent Standard | 0.40 ng/ml (IDL) | faa.gov |
| Tri-m-cresyl phosphate | GC/MS | Solvent Standard | 0.50 ng/ml (IDL) | faa.gov |
| Tri-p-cresyl phosphate | GC/MS | Solvent Standard | 0.55 ng/ml (IDL) | faa.gov |
| Triorthocresyl phosphate | GC-FPD | Air (Filter) | 0.05 µg/sample (LOD) | cdc.gov |
| Tricresyl phosphate (TCP) | GC | Water | ~1 ng/litre | who.int |
Accuracy, Precision, and Linearity Studies
Accuracy refers to the closeness of a measured value to a standard or known true value, while precision represents the closeness of repeated measurements to each other. nih.gov Linearity demonstrates that the analytical response is directly proportional to the analyte concentration over a given range. nih.govcap.org
Linearity is typically evaluated by creating a calibration curve with at least five concentration levels. nih.gov The resulting plot of detector response versus concentration should yield a regression coefficient (r²) of at least 0.999. nih.gov
| Method | Analyte | Parameter | Value | Source |
|---|---|---|---|---|
| Immunomagnetic-UHPLC-MS/MS | oCP-BChE | Accuracy (Intraday & Interday) | ≥85% | nih.gov |
| Precision (RSD) (Intraday & Interday) | ≤ 15% | nih.gov | ||
| GC-FPD | Triorthocresyl phosphate | Accuracy | ± 16.9% | cdc.gov |
| Precision (Sᵣ) | 0.0236 | cdc.gov |
Sample Recovery and Storage Stability Assessments
Sample recovery experiments are conducted to determine the percentage of the target analyte that can be successfully extracted and detected by the analytical method. faa.gov For tricresyl phosphates, recovery from different filter types (Teflo, mixed-cellulose ester, and quartz QMA) was assessed by spiking filters at 0.5 ng/filter and 5.0 ng/filter. faa.gov Another study reported an average recovery of 101.3% from filters spiked with 5.85 µg to 23.4 µg of triorthocresyl phosphate, indicating no significant bias in the analytical method. cdc.gov
Storage stability is crucial for ensuring that the analyte concentration does not change between sample collection and analysis. For tricresyl phosphates sampled on filters, studies indicate that the analytes are stable for up to one month. faa.gov It is recommended to store the filters cold after sampling to maximize the amount of analyte recovered. faa.gov In a study of the oCP-BChE adduct in human serum, the adduct was found to be stable for at least 72 hours at 4, 22, and 37 °C. nih.gov However, for general phosphorus analysis in freshwater, it is often recommended that samples stored at 4 °C be analyzed within 48 hours of collection. mdpi.com
Sample Preparation and Clean-up Strategies for Complex Matrices
The initial step in analyzing tricresyl phosphates (TCPs) from complex matrices is the effective extraction of the target analytes. The choice of extraction technique is dictated by the sample matrix, with the goal of maximizing recovery while minimizing the co-extraction of interfering substances.
Environmental Samples
Soil and Sediment: Ultrasonic extraction is a widely used technique for solid samples. researchgate.net Studies on organophosphate esters (OPEs) have demonstrated high recoveries using solvent mixtures like n-hexane and acetone (B3395972). mdpi.com Another effective method is Matrix Solid-Phase Dispersion (MSPD), which combines extraction and cleanup into a simplified process. nih.gov For soil, MSPD has been shown to achieve recoveries of 70.4% to 115.4% for a range of OPEs, including TCP. nih.gov Refluxing with a methanol-water mixture has also been reported as a successful technique for extracting triaryl phosphates from sediment, yielding recoveries of approximately 88%. nih.gov
Water: For aqueous samples, liquid-liquid extraction (LLE) with solvents like dichloromethane (B109758) is a common approach, with reported recoveries for TCP isomers ranging from 91% to 118% from fortified river water. nih.gov Solid-phase extraction (SPE) offers an alternative by adsorbing the analytes onto a solid sorbent, which is then eluted with a small volume of organic solvent, thereby concentrating the sample.
Air and Dust: Air samples are typically collected by drawing air through a sorbent tube or filter. researchgate.net TCPs can then be extracted from these media using ultrasonication with solvents such as toluene or dichloromethane. faa.gov For indoor dust samples, MSPD has proven to be a fast and inexpensive preparation method, with recoveries for various organophosphates ranging from 80% to 116% using an optimized procedure involving Florisil as a dispersant and acetone for elution. nih.gov
Biological Samples
Urine: As TCPs are metabolized in the body, analysis often targets their metabolites. wikipedia.org Solid-phase extraction (SPE) is a frequently employed method for extracting these metabolites from urine, providing a cleaner extract compared to direct injection. nih.govnih.gov
Blood and Serum: Analysis of blood or serum can provide a direct measure of exposure. Sample preparation may involve protein precipitation to remove large biomolecules, followed by LLE or SPE. In highly specific biomarker studies, butyrylcholinesterase, a protein that TCP adducts to, can be partially purified from serum as a form of sample preparation before enzymatic digestion and mass spectrometry analysis.
The following table summarizes various extraction techniques used for tricresyl phosphates and related organophosphate esters from different matrices.
| Matrix | Extraction Technique | Solvents/Sorbents | Typical Recovery | Reference |
|---|---|---|---|---|
| Soil | Matrix Solid-Phase Dispersion (MSPD) | GCB adsorbent, Ethyl Acetate (B1210297) eluent | 70.4% - 115.4% | nih.gov |
| Sediment | Reflux Extraction | Methanol-Water (9:1) | ~88% | nih.gov |
| River Water | Liquid-Liquid Extraction (LLE) | Dichloromethane | 91% - 118% | nih.gov |
| Indoor Dust | Matrix Solid-Phase Dispersion (MSPD) | Florisil dispersant, Acetone eluent | 80% - 116% | nih.gov |
| Air (Filters) | Ultrasonic Extraction | Toluene | Avg. 101.3% (spiked filters) | faa.govcdc.gov |
| Fish Tissue | Homogenization/Ball Mill | Methanol or Hexane | 89% - 97% | nih.gov |
| Biota (Egg, Liver) | Ultrasonic Extraction | Not specified | Not specified | nih.govcapes.gov.br |
Following initial extraction, a cleanup step is almost always necessary to remove co-extracted matrix components that can interfere with chromatographic analysis, suppress instrument signals, and reduce column lifetime.
Gel Permeation Chromatography (GPC): GPC, also known as size-exclusion chromatography, is a powerful, non-destructive technique for removing large molecules like lipids from sample extracts. nih.govoup.com The principle involves passing the extract through a column packed with porous gel beads. Large molecules, such as fats and oils, are too big to enter the pores and thus travel a shorter path, eluting from the column first. oup.com Smaller analyte molecules, like TCPs, penetrate the pores, travel a longer path, and elute later. nih.govnih.gov This method is highly effective for cleaning up extracts from fatty samples like fish, poultry, and vegetable oils, with reports of over 98% of lipids being removed from the final pesticide fraction. nih.govoup.com An automated GPC system using Bio-Beads SX-3 gel with a toluene-ethyl acetate solvent system can quantitatively recover organophosphate compounds while effectively separating them from lipids. nih.gov
Activated Charcoal Chromatography: Activated charcoal is a valuable sorbent for cleanup, particularly for removing pigments and certain hydrophobic compounds from sample extracts. who.int It has been used in the analysis of organophosphorus pesticides in various matrices. who.int Columns containing a mixture of activated carbon, magnesia, and diatomaceous earth have been successfully used to clean up crop extracts for pesticide residue analysis.
Adsorption Chromatography with Florisil or Silica: Florisil, a magnesium silicate, and silica gel are widely used polar adsorbents in column chromatography and solid-phase extraction (SPE) for sample cleanup. itesm.mxepa.govgeorgia.gov These materials can effectively separate TCPs from less polar interferences. Florisil column chromatography is routinely used for the cleanup of TCPs and other organophosphate pesticides. who.inteurolab.netepa.gov In some applications, GPC is combined with an in-line silica gel minicolumn for a comprehensive, automated cleanup of animal and plant tissue extracts, achieving recoveries of 72% to 115% for various organophosphorus insecticides. nih.gov
Dispersive Solid-Phase Extraction (d-SPE): This technique is a variation of SPE where the sorbent is mixed directly with the sample extract, providing a rapid cleanup. For lipid-rich samples, sorbents like primary secondary amine (PSA) have been shown to be highly effective at removing fatty acids and other interferences while providing good recoveries for organophosphate esters. nih.gov
The table below details advanced cleanup methods used in the analysis of tricresyl phosphates and related compounds.
| Cleanup Method | Principle/Sorbent | Interferences Removed | Application/Matrix | Reference |
|---|---|---|---|---|
| Gel Permeation Chromatography (GPC) | Size Exclusion (e.g., Bio-Beads SX-3) | Lipids, large macromolecules | Fatty samples (fish, poultry, oils) | nih.govoup.comnih.gov |
| Activated Charcoal Chromatography | Adsorption | Pigments, hydrophobic compounds | General sample extracts, crops | who.int |
| Adsorption Chromatography / SPE | Florisil (Magnesium Silicate) | Polar interferences, fats, oils | Pesticides, OPEs, various environmental extracts | who.intitesm.mxepa.gov |
| Adsorption Chromatography / SPE | Silica Gel | Polar interferences | Animal and plant tissues | nih.gov |
| Dispersive SPE (d-SPE) | Primary Secondary Amine (PSA) | Lipids, fatty acids | Lipid-rich biota (eggs, liver) | nih.gov |
Environmental Research and Biogeochemical Cycling
Biodegradation Pathways and Kinetics
Biodegradation is a primary mechanism for the removal of tricresyl phosphates from the environment. This process is driven by diverse microbial communities that utilize the compound as a source of carbon and energy. The efficiency and rate of biodegradation are influenced by environmental conditions such as the presence of oxygen, the type of microbial population, and the specific isomeric structure of the TCP molecule.
Aerobic and Anaerobic Degradation in Water, Sediment, and Soil Environments
Tricresyl phosphate (B84403) is subject to degradation under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, although the rates and pathways can differ significantly. In aquatic environments, TCP's low water solubility and high adsorption potential cause it to rapidly bind to sediment and soil particles. mdpi.com
Under aerobic conditions , biodegradation of TCP is generally rapid. For instance, in river water, it can be almost completely degraded within five days. mdpi.com Studies on activated sludge, a key component of wastewater treatment plants, have shown high removal efficiencies. In laboratory models of sewage treatment systems, 70-80% of tri-p-cresyl phosphate was degraded within 24 hours, with an estimated half-life of 7.5 hours. researchgate.net Higher concentrations of sludge appear to facilitate microbial adaptation and enhance the removal of triphenyl ester organophosphates like TCP. fao.orgresearchgate.net
Anaerobic degradation also plays a crucial role, particularly in environments like sediment and during certain wastewater treatment processes. Research indicates that triphenyl ester OPEs, including TCP, are more readily biodegraded under anaerobic conditions compared to chlorinated and alkyl OPEs. researchgate.net Some studies have shown that anaerobic digestion can be highly effective in reducing TCP concentrations in sewage sludge. nih.govresearchgate.net However, other research suggests that degradation can be significantly slower under anaerobic conditions, leading to longer persistence in some environments. nih.gov The specific conditions, such as the presence of co-substrates and the microbial community composition, are critical in determining the efficiency of anaerobic degradation. fao.orgresearchgate.netnih.govresearchgate.net
The following table summarizes the degradation rates of tricresyl phosphate under different conditions.
| Environment/Condition | Degradation Rate/Efficiency | Half-Life (t½) | Reference(s) |
| River Water (Aerobic) | Almost complete degradation within 5 days | Not Specified | mdpi.com |
| Activated Sludge (Aerobic) | 70-80% degradation in 24 hours | 7.5 hours | researchgate.net |
| Sewage Sludge (Aerobic Composting) | Significant reduction observed | Not Specified | nih.govresearchgate.net |
| Sewage Sludge (Anaerobic Digestion) | Significant reduction, potentially higher than aerobic composting | Not Specified | nih.govresearchgate.net |
| Water-Sediment System | More rapid than in water alone | 32 to 62 days | nih.gov |
Microbial Community Characterization and Their Role in Degradation
The biodegradation of the isomers of o-cresyl m-cresyl p-cresyl phosphate is carried out by diverse microbial communities, with bacteria playing a predominant role. Both single strains and microbial consortia have demonstrated the ability to break down these complex organophosphorus compounds.
A novel microbial consortium, designated ZY1, has been identified as highly effective in degrading tricresyl phosphates (TCPs). nih.govbohrium.compolyu.edu.hk This consortium can completely degrade 1 mg/L of tri-o-cresyl phosphate (ToCP), tri-p-cresyl phosphate (TpCP), and tri-m-cresyl phosphate (TmCP) within 36, 24, and 12 hours, respectively. nih.govbohrium.compolyu.edu.hk High-throughput sequencing analysis revealed that the degradation relies on the cooperative action of three main bacterial genera:
Sphingobacterium : Members of this genus are known for their ability to degrade various environmental pollutants, including other organophosphorus compounds like chlorpyrifos. fao.orgresearchgate.net
Variovorax : This genus is recognized for its metabolic versatility and has been implicated in the degradation of a wide range of aromatic compounds and other recalcitrant organic pollutants. mdpi.comnih.gov
Flavobacterium : This genus is commonly found in soil and aquatic environments and is known to produce enzymes capable of degrading complex organic matter. nih.gov
The synergy between these bacteria within the ZY1 consortium is crucial for the efficient breakdown of TCPs. nih.govpolyu.edu.hk Other bacterial genera such as Rhizobium, Luteibacter, and Novosphingobium have also been noted for their potential to degrade similar compounds. researchgate.net In some studies, Sphingopyxis has been identified as a highly efficient degrader of both triphenyl phosphate and tricresyl phosphate. researchgate.net The bacterium Brevibacillus brevis has also been shown to degrade TCP isomers. researchgate.net
Fungi, particularly white-rot fungi like Ganoderma lucidum and Trametes versicolor, have also been investigated for their potential in bioremediating organophosphate flame retardants. researchgate.net These fungi possess powerful extracellular enzymatic systems capable of breaking down complex organic molecules.
The table below lists some of the key microorganisms involved in the degradation of tricresyl phosphates.
| Microorganism/Consortium | Type | Role in Degradation | Reference(s) |
| Consortium ZY1 | Bacterial Consortium | Rapid and complete degradation of ToCP, TmCP, and TpCP through cooperative action. | nih.govbohrium.compolyu.edu.hk |
| Sphingobacterium | Bacterium | Key member of the ZY1 consortium; known to degrade various pollutants. | fao.orgresearchgate.netnih.govpolyu.edu.hk |
| Variovorax | Bacterium | Key member of the ZY1 consortium; versatile in degrading aromatic compounds. | mdpi.comnih.govpolyu.edu.hknih.gov |
| Flavobacterium | Bacterium | Key member of the ZY1 consortium; produces degradative enzymes. | nih.govpolyu.edu.hknih.gov |
| Brevibacillus brevis | Bacterium | Capable of degrading all three isomers of TCP. | researchgate.net |
| Sphingopyxis sp. | Bacterium | Efficiently degrades tricresyl phosphate. | researchgate.net |
| Ganoderma lucidum | Fungus (White-rot) | Potential for bioremediation of organophosphate flame retardants. | researchgate.net |
| Trametes versicolor | Fungus (White-rot) | Potential for bioremediation of organophosphate flame retardants. | researchgate.net |
Identification of Degradation Products and Intermediates (e.g., Hydrolysis, Hydroxylation Products)
The biodegradation of this compound proceeds through a series of metabolic steps, primarily involving hydrolysis and hydroxylation reactions. nih.govbohrium.com These processes break down the parent molecule into smaller, often less toxic, intermediates.
Hydrolysis is a key initial step where the ester bonds of the tricresyl phosphate molecule are cleaved. This results in the formation of dicresyl phosphates and, subsequently, monocresyl phosphates and cresol (B1669610). nih.govbohrium.com
Hydroxylation is another critical pathway where hydroxyl (-OH) groups are introduced onto the aromatic rings or the methyl groups of the cresol moieties. nih.govbohrium.com For example, in the metabolism of tri-o-cresyl phosphate (ToCP), hydroxylation of one or more of the methyl groups is a significant pathway. mdpi.com This can be followed by further oxidation of the hydroxymethyl group to an aldehyde and then to a carboxylic acid. mdpi.com
In studies with the microbial consortium ZY1, the primary degradation mechanism for TCPs was identified as a combination of hydrolysis and hydroxylation. nih.govbohrium.com Similarly, research on the degradation of tri-p-cresyl phosphate in an activated sludge system identified p-hydroxybenzoic acid as a major metabolite, indicating that hydroxylation and subsequent oxidation are important steps in the breakdown process. researchgate.netnih.gov
A study on the degradation of TCP isomers by Brevibacillus brevis also suggested similar metabolic pathways. researchgate.net Furthermore, research on rice and its rhizosphere microbiome has identified a range of transformation products, including hydroxylated, methylated, demethylated, and methoxylated derivatives of TCP isomers. researchgate.net
The primary degradation products and intermediates identified are summarized below:
| Degradation Pathway | Intermediate/Product | Reference(s) |
| Hydrolysis | Dicresyl phosphates | nih.govbohrium.com |
| Monocresyl phosphates | researchgate.net | |
| Cresol | mdpi.com | |
| Hydroxylation | Hydroxylated TCPs | nih.govresearchgate.netbohrium.com |
| Hydroxymethyl TCPs | mdpi.com | |
| Further Oxidation | Aldehyde derivatives | mdpi.com |
| Carboxylic acid derivatives (e.g., p-hydroxybenzoic acid) | mdpi.comresearchgate.netnih.gov | |
| Other Transformations | Methylated, demethylated, and methoxylated products | researchgate.net |
Enzymatic Mechanisms of Biodegradation (e.g., Phosphatase, Cytochrome P450)
The biodegradation of tricresyl phosphates (TCPs) is facilitated by specific enzymes produced by microorganisms. These enzymes catalyze the key reactions, such as hydrolysis and hydroxylation, that lead to the breakdown of the TCP molecule.
Research on the microbial consortium ZY1, which is effective in degrading TCPs, suggests that the key enzymatic activities are primarily intracellular. nih.govbohrium.compolyu.edu.hk Two main types of enzymes are speculated to be involved in the degradation process:
Phosphatases: These enzymes, also known as phosphotriesterases, play a crucial role in the hydrolysis of the phosphate ester bonds in the TCP molecule. By cleaving these bonds, phosphatases initiate the breakdown of TCP into dicresyl and monocresyl phosphates, and ultimately cresol. The involvement of phosphatases is a common mechanism for the degradation of various organophosphate compounds. nih.govbohrium.compolyu.edu.hk
Cytochrome P450 Monooxygenases (CYP450): This superfamily of enzymes is known for its ability to catalyze the oxidation of a wide variety of organic compounds. In the context of TCP degradation, cytochrome P450 enzymes, along with their reductase partners (NADPH-cytochrome P450 reductase), are thought to be responsible for the hydroxylation of the aromatic rings or the methyl groups of the cresol moieties. nih.govbohrium.compolyu.edu.hk This hydroxylation step is often a prerequisite for further degradation and ring cleavage.
The degradation of TCPs likely involves a multi-step enzymatic pathway where phosphatases and cytochrome P450 monooxygenases work in concert to systematically dismantle the complex molecule. nih.govbohrium.compolyu.edu.hk
Isomer-Specific Biodegradation Rates and Efficiency
The biodegradation of tricresyl phosphate (TCP) is significantly influenced by the specific isomeric form of the molecule. The position of the methyl group on the cresol rings (ortho, meta, or para) affects the susceptibility of the compound to microbial attack, leading to different degradation rates and efficiencies for each isomer.
A study utilizing the microbial consortium ZY1 demonstrated clear isomer-specific degradation kinetics. At an initial concentration of 1 mg/L, the degradation times for the different isomers were as follows:
tri-m-cresyl phosphate (TmCP): 100% degradation within 12 hours. nih.govbohrium.compolyu.edu.hk
tri-p-cresyl phosphate (TpCP): 100% degradation within 24 hours. nih.govbohrium.compolyu.edu.hk
tri-o-cresyl phosphate (ToCP): 100% degradation within 36 hours. nih.govbohrium.compolyu.edu.hk
This indicates that the meta isomer is the most readily biodegradable, followed by the para isomer, and then the ortho isomer, which is the most persistent of the three.
Similarly, research with the bacterium Brevibacillus brevis also showed isomer-specific degradation efficiencies over a five-day period:
tri-p-cresyl phosphate (TpCP): 93.91% degradation. researchgate.net
tri-m-cresyl phosphate (TmCP): 82.91% degradation. researchgate.net
tri-o-cresyl phosphate (ToCP): 53.92% degradation. researchgate.net
In this case, the para isomer was degraded most efficiently, followed by the meta, and then the ortho isomer.
Conversely, an older study on the biodegradation of TCP in river water suggested that the ortho isomer is degraded slightly faster than the meta or para isomers. mdpi.com This discrepancy may be due to differences in the microbial communities present in the respective study environments or other experimental conditions.
The following table summarizes the isomer-specific biodegradation rates from different studies.
| Study/Microorganism | Isomer | Degradation Rate/Efficiency | Reference(s) |
| Microbial Consortium ZY1 | tri-m-cresyl phosphate (TmCP) | 100% degradation in 12 hours | nih.govbohrium.compolyu.edu.hk |
| tri-p-cresyl phosphate (TpCP) | 100% degradation in 24 hours | nih.govbohrium.compolyu.edu.hk | |
| tri-o-cresyl phosphate (ToCP) | 100% degradation in 36 hours | nih.govbohrium.compolyu.edu.hk | |
| Brevibacillus brevis | tri-p-cresyl phosphate (TpCP) | 93.91% degradation in 5 days | researchgate.net |
| tri-m-cresyl phosphate (TmCP) | 82.91% degradation in 5 days | researchgate.net | |
| tri-o-cresyl phosphate (ToCP) | 53.92% degradation in 5 days | researchgate.net | |
| River Water | tri-o-cresyl phosphate (ToCP) | Degraded slightly faster than m- and p- isomers | mdpi.com |
Abiotic Degradation Processes
In addition to biodegradation, abiotic (non-biological) processes can contribute to the environmental transformation of tricresyl phosphate (TCP). The primary abiotic degradation pathways are hydrolysis and photolysis, although their significance varies with environmental conditions.
Hydrolysis: TCP is susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bonds. The rate of this reaction is highly dependent on pH. In alkaline conditions, TCP is easily hydrolyzed to produce dicresyl phosphate and cresol. mdpi.com However, in neutral and acidic media at normal temperatures, it is relatively stable. mdpi.com The estimated half-life for hydrolysis at 25°C is significantly shorter at higher pH values, ranging from approximately 30 to 40 days at pH 8, while at pH 7, it is estimated to be between 1,100 to 2,200 days. researchgate.net Due to the generally neutral pH of most environmental compartments, biotic degradation is often considered a much more significant removal mechanism. researchgate.net However, in specific alkaline environments, hydrolysis could become a more important degradation pathway. researchgate.net
Photolysis: Several studies have demonstrated that tricresyl phosphate can undergo photolytic degradation when exposed to UV radiation. researchgate.net However, the amount of UV radiation that reaches the Earth's surface is limited, which reduces the environmental relevance of this process. For risk assessment purposes, the rate of photolysis of TCP in water and soil is often assumed to be zero. researchgate.net
Atmospheric Photo-oxidation: In the atmosphere, TCP is predicted to undergo photo-oxidation with an estimated half-life of around 27.5 hours. researchgate.net This reaction is considered a significant abiotic degradation pathway for airborne TCP. researchgate.net
Hydrolysis under Varying pH Conditions
The hydrolysis of tricresyl phosphate is significantly influenced by pH. In neutral and acidic environments at normal temperatures, TCP is relatively stable. who.int However, its breakdown is accelerated in alkaline conditions, where it hydrolyzes to form dicresyl phosphate and cresol. who.int
The rate of this breakdown follows pseudo-first-order kinetics. For instance, the hydrolysis half-life of tri-m-cresyl phosphate at 22°C in a solution of 0.1 N sodium hydroxide (B78521) (pH 13) and acetone (B3395972) was found to be 1.31 hours. nih.gov Structure estimation methods predict a base-catalyzed second-order hydrolysis rate constant of 0.12 L/mole-sec. nih.gov This translates to dramatically different half-lives as pH changes, as illustrated in the table below.
Hydrolysis Half-Life of Tri-m-cresyl Phosphate at Various pH Levels
| pH | Estimated Half-Life |
|---|---|
| 7 | 1.8 years |
| 8 | 66 days |
| 9 | 6.6 days |
| 10 | 16 hours |
Data sourced from structure estimation methods. nih.gov
Photodegradation Mechanisms
Photodegradation is a key process in the environmental breakdown of TCP in aquatic systems. The process is influenced by both direct photolysis and the presence of other substances in the water. nih.gov The degradation has been observed to follow pseudo-first-order kinetics. nih.gov
The presence of nitrate (B79036) (NO₂⁻) and iron ions (Fe³⁺) can promote the photochemical loss of TCP, while humic acid can have a negative effect on its transformation. nih.gov The primary mechanism involves the generation of hydroxyl radicals (•OH), which attack the TCP molecule. nih.gov Electron spin resonance analysis has also identified the production of carbon-centered radicals during the photolysis of TCP. nih.gov The breakdown of TCP through photolysis leads to the formation of several intermediate products. nih.gov
Environmental Transport and Fate
The movement and ultimate fate of tricresyl phosphate in the environment are governed by its interactions with soil, sediment, and living organisms.
Adsorption and Desorption in Soil and Sediment Systems
Tricresyl phosphate exhibits a tendency to adsorb to soil and sediment particles, which limits its mobility. This process is largely influenced by the organic carbon content of the soil or sediment. The lipophilic nature of TCP, indicated by its high octanol-water partition coefficient (log Pow of 5.1), drives this partitioning behavior. who.int
Studies using graphene nanomaterials have shown that the adsorption process is rapid and follows a pseudo-second-order kinetic model. nih.gov The adsorption capacity is influenced by temperature, with better removal performance observed at higher temperatures. nih.gov The process is considered spontaneous and endothermic. nih.gov While TCP is not considered persistent in the environment, elevated concentrations have been detected in soils near industrial areas, e-waste recycling centers, and airports.
Sorption to Particulates in Aquatic Environments
In aquatic environments, the hydrophobicity of TCP causes it to readily bind to suspended particulate matter. This sorption behavior significantly affects its transport, bioavailability, and eventual deposition in sediments. The process is analogous to its adsorption in soil, driven by its tendency to move from the aqueous phase to solid organic matter. This binding reduces the concentration of dissolved TCP in the water column, but also creates a reservoir of the compound in the sediment.
Translocation and Biotransformation in Plants (e.g., Rice-Rhizosphere Systems)
Plants can absorb tricresyl phosphate from their environment, leading to its translocation and transformation within the plant tissues. Studies on rice have shown isomer-specific behavior. For example, tri-p-cresyl phosphate (TpCP) and tri-m-cresyl phosphate (TmCP) are more readily translocated from the roots to the shoots (acropetal translocation) compared to tri-o-cresyl phosphate (ToCP). nih.govresearchgate.netcityu.edu.hk
Once inside the plant, TCP undergoes various biotransformation processes. Metabolites identified in rice include products of hydrolysis, hydroxylation, methylation, demethylation, methoxylation, and glycosylation. nih.govresearchgate.netcityu.edu.hk The presence of a healthy rhizosphere microbiome can influence these processes. nih.govresearchgate.net A microbial consortium has been shown to reduce the uptake of TCP isomers by rice tissues while also promoting plant growth. nih.govresearchgate.netcityu.edu.hk Interestingly, research has revealed that the demethylation of TCP in these systems could be an overlooked environmental source of the toxic compound triphenyl phosphate (TPHP). nih.gov
Isomer-Specific Behavior of Tricresyl Phosphate in Rice
| Isomer | Translocation Tendency | Influence of Rhizosphere Microbiome |
|---|---|---|
| Tri-o-cresyl phosphate (ToCP) | Lower acropetal translocation. nih.govresearchgate.net | Uptake in rice tissues can be reduced. nih.gov |
| Tri-m-cresyl phosphate (TmCP) | Higher acropetal translocation compared to ToCP. nih.govresearchgate.net | Uptake in rice tissues can be reduced. nih.gov |
| Tri-p-cresyl phosphate (TpCP) | Higher acropetal translocation compared to ToCP. nih.govresearchgate.net | Uptake in rice tissues can be reduced. nih.gov |
Remediation Strategies Research
Given the environmental presence of TCP, research into effective remediation strategies is ongoing. Bioremediation has shown significant promise. Microbial consortia isolated from various environments have demonstrated the ability to efficiently degrade TCP isomers. researchgate.net For example, a novel microbial consortium named ZY1 was able to completely degrade 1 mg/L of ToCP, TpCP, and TmCP within 36, 24, and 12 hours, respectively. researchgate.net Such consortia often show high degradation efficiency across a broad range of temperatures and pH levels. researchgate.net
In addition to bioremediation, advanced oxidation processes (AOPs) are being explored. For instance, the use of UV light in combination with hydrogen peroxide (H₂O₂) has been effective for other organophosphate esters and shows potential for TCP. nih.govresearchgate.net Catalytic hydrolysis using metal hydroxides like Ruthenium (III) hydroxide and Iron (III) hydroxide has also been investigated as a method to facilitate the breakdown of TCP under neutral conditions, offering a potential detoxification strategy. researchgate.netnih.gov
Bioremediation Approaches using Microbial Consortia
The biodegradation of the isomers of tricresyl phosphate (TCP) by specialized groups of microorganisms represents a significant pathway for their removal from contaminated environments. Research has identified specific microbial consortia capable of breaking down these complex organophosphate compounds.
A novel microbial consortium, designated ZY1, has demonstrated the ability to completely degrade 1 mg/L of tri-o-cresyl phosphate (ToCP), tri-p-cresyl phosphate (TpCP), and tri-m-cresyl phosphate (TmCP) within 36, 24, and 12 hours, respectively. cmu.eduescholarship.org The primary degradation mechanisms employed by this consortium are hydrolysis and hydroxylation. cmu.eduescholarship.orgdtic.mil Genetic sequencing revealed that the degradation process is a cooperative effort among bacteria from the genera Sphingobacterium, Variovorax, and Flavobacterium. escholarship.orgdtic.mil The enzymes believed to be involved in the breakdown are cytochrome P450/NADPH-cytochrome P450 reductase and phosphatase. escholarship.orgdtic.mil Further studies with the ZY1 consortium showed it is also effective against other organophosphate flame retardants, including triphenyl phosphate (TPHP) and tris(2-chloroethyl) phosphate (TCEP). cmu.eduescholarship.org
Another microbial consortium, referred to as GY, has also shown high efficiency in degrading TCP isomers. who.int In one study, the GY consortium completely degraded 1 mg/L of TpCP and TmCP within 24 and 36 hours, respectively, and removed 97.7% of ToCP within 48 hours. who.int This research highlighted the substrate specificity of the consortium, with ToCP being more resistant to degradation. who.int A significant finding from the study of the GY consortium was the identification of a previously overlooked demethylation pathway, which can lead to the formation of TPHP as a metabolic intermediate. who.int
The effectiveness of these microbial consortia is influenced by environmental conditions. For instance, the degradation capability of the ZY1 consortium was observed to be diminished in high-salinity environments like seawater. cmu.eduescholarship.org
Interactive Data Table: Degradation of Tricresyl Phosphate (TCP) Isomers by Microbial Consortia
| Consortium | Isomer | Initial Concentration (mg/L) | Degradation Time (hours) for 100% Removal | Key Bacterial Genera | Degradation Pathway | Reference |
|---|---|---|---|---|---|---|
| ZY1 | tri-m-cresyl phosphate (TmCP) | 1 | 12 | Sphingobacterium, Variovorax, Flavobacterium | Hydrolysis, Hydroxylation | cmu.edu, escholarship.org |
| ZY1 | tri-p-cresyl phosphate (TpCP) | 1 | 24 | Sphingobacterium, Variovorax, Flavobacterium | Hydrolysis, Hydroxylation | cmu.edu, escholarship.org |
| ZY1 | tri-o-cresyl phosphate (ToCP) | 1 | 36 | Sphingobacterium, Variovorax, Flavobacterium | Hydrolysis, Hydroxylation | cmu.edu, escholarship.org |
| GY | tri-p-cresyl phosphate (TpCP) | 1 | 24 | Not specified | Demethylation, others | who.int |
| GY | tri-m-cresyl phosphate (TmCP) | 1 | 36 | Not specified | Demethylation, others | who.int |
| GY | tri-o-cresyl phosphate (ToCP) | 1 | 48 (for 97.7% removal) | Not specified | Demethylation, others | who.int |
Thermal Degradation and Pyrolysis Studies for Environmental Management
Thermal treatment methods, such as pyrolysis and combustion, are effective strategies for the environmental management of wastes contaminated with persistent organic pollutants like tricresyl phosphate. These processes use high temperatures to break down the chemical structure of the compound into simpler, often less harmful, substances.
Studies on the thermal decomposition of TCP isomers on ferrous (iron) surfaces have shown that the primary decomposition product is cresol. researchgate.net Research has also indicated that para-TCP isomers are more reactive than meta-TCP isomers under these conditions. researchgate.net When heated on an iron foil surface, all three TCP isomers were found to decompose through the same reaction mechanisms, producing gaseous products such as hydrogen (H₂), carbon monoxide (CO), toluene (B28343), and cresol, while depositing carbon and phosphorus on the surface. cmu.edu The evolution of H₂ gas occurs in the temperature range of 570–600 K (297–327 °C). cmu.edu
Pyrolysis, which is the thermal decomposition of materials at elevated temperatures in an oxygen-free atmosphere, is a promising technology for treating contaminated materials like sewage sludge. jumbo-group.de This process is highly effective at destroying organic contaminants. jumbo-group.de While specific studies on the pyrolysis of TCP-contaminated sludge are limited, research on other organic contaminants in sewage sludge shows removal efficiencies of over 99% at temperatures around 500 °C. jumbo-group.de The process not only destroys pollutants but can also convert the waste into biochar, a stable, carbon-rich material. jumbo-group.de
When TCP is subjected to fire conditions, it can produce poisonous gases, including phosphorus oxides and phosphine. nj.gov
Interactive Data Table: Products of Thermal Decomposition of Tricresyl Phosphate (TCP)
| Treatment Method | Matrix/Conditions | Temperature Range | Primary Decomposition Products | Other Gaseous Products | Reference |
|---|---|---|---|---|---|
| Thermal Decomposition | Ferrous Surfaces (Fe, Fe₂O₃, Fe₃O₄) | Desorption starts ~450 K (177 °C) | Cresol | Toluene | researchgate.net |
| Thermal Decomposition | Iron (Fe) Foil | 570–600 K (297–327 °C) | Cresol | H₂, CO, Toluene | cmu.edu |
| Combustion | General Fire Conditions | High Temperature | Phosphorus Oxides | Phosphine | nj.gov |
| Pyrolysis | Sewage Sludge (General Organic Contaminants) | ~500 °C | Not specified for TCP | Not specified for TCP | jumbo-group.de |
Computational and Theoretical Studies
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are instrumental in visualizing the three-dimensional structures of TCP isomers and predicting how they might interact with biological macromolecules.
Computational docking studies have been employed to investigate the interactions between specific TCP isomers and nuclear receptors that regulate lipid metabolism, such as Peroxisome Proliferator-Activated Receptors (PPARs) and Liver X Receptor (LXR).
A study on tri-m-cresyl phosphate (B84403) (TMCP) investigated its binding to PPARα, PPARγ, and LXRα using computational modeling. nih.govnih.gov The simulations revealed that TMCP primarily forms non-polar, hydrophobic interactions within the binding sites of these receptors. nih.govnih.gov Notably, fish LXRα demonstrated the highest binding efficiency for TMCP, suggesting a significant potential for interaction. nih.govnih.gov These findings indicate that TMCP can affect fatty acid synthesis and cholesterol metabolism through its interaction with LXRα and PPARs. nih.govnih.gov
Table 1: Predicted Interactions of Tri-m-cresyl Phosphate (TMCP) with Nuclear Receptors
| Receptor | Predicted Interaction Type | Binding Efficiency |
|---|---|---|
| PPARα | Non-polar / Hydrophobic | - |
| PPARγ | Non-polar / Hydrophobic | - |
| LXRα | Non-polar / Hydrophobic | Highest |
Data sourced from studies on seabream hepatocytes. nih.govnih.gov
The biological activity of TCP is intrinsically linked to its isomeric structure and the subsequent conformations of its metabolites. A critical aspect of TCP metabolism is the bioactivation of ortho-isomers by cytochrome P450 enzymes. nih.govmmu.ac.uk This process involves the hydroxylation of the ortho-methyl group, which then attacks the phosphate center, leading to the formation of a highly toxic cyclic metabolite, 2-(o-cresyl)-4H-1,3,2-benzodioxaphosphoran-2-one (CBDP). nih.gov This cyclization is a key conformational change that transforms the parent compound into a potent inhibitor of serine enzymes. nih.govmmu.ac.uk
Reactive molecular dynamics (MD) simulations have also been used to study the conformational changes and decomposition of TCP isomers on various surfaces, providing a molecular-level view of how these molecules behave in environments relevant to their industrial applications, such as lubricants. rsc.orgacs.org
Quantum Chemical Calculations and Spectroscopic Simulations
Quantum chemical calculations provide fundamental data on the electronic structure, energy, and properties of TCP isomers. These calculations underpin many of the higher-level theoretical models.
DFT has been widely used to investigate the decomposition of TCP on iron surfaces. researchgate.netresearchgate.net These calculations help determine the reaction energies and activation energies for different proposed reaction pathways, confirming that the thermal decomposition, hydrolysis, and phosphoric acid reservoir mechanisms are all thermodynamically plausible. researchgate.netresearchgate.net By analyzing the density of state plots and Bader charges, researchers can understand the nature of the chemical bonding and charge transfer between the TCP molecule and the metal surface. researchgate.net
Furthermore, quantum chemical methods have been used in conjunction with experimental techniques. For instance, a proposed mechanism for the decomposition of TCP on steel was supported by Raman spectroscopy, with the observed spectral changes correlating with the theoretically predicted formation of an amorphous carbon network rich in sp²- and later sp³-bonded carbon. ncku.edu.tw In another study, DFT calculations supported a proposed multi-step reaction mechanism to explain why ortho-substituted TCP isomers produce unique, intense peaks in mass spectrometry, providing a tool to identify these potentially neurotoxic isomers in complex mixtures. mmu.ac.uk
Environmental Fate Modeling and Prediction
Computational and theoretical studies are crucial for predicting the environmental behavior of o-Cresyl m-Cresyl p-Cresyl Phosphate, a complex mixture of tricresyl phosphate (TCP) isomers. These models help to estimate the compound's persistence, distribution, and degradation in various environmental compartments.
Due to its low water solubility and high potential for adsorption to particulate matter, TCP is expected to rapidly bind to river or lake sediment and soil. who.int Its release into the environment is primarily associated with its end-use applications, such as a plasticizer in vinyl plastics, a flame retardant, and an additive in lubricants. who.int
Degradation Pathways
Modeling and experimental data indicate that biodegradation is the predominant degradation process for TCP in the environment. mst.dk
Biodegradation: In aquatic environments, TCP undergoes rapid biodegradation, with studies showing almost complete degradation in river water within five days. who.int The biodegradation half-life in sewage sludge is even shorter, estimated at 7.5 hours, with up to 99% degradation occurring within 24 hours. who.intmst.dk There are isomer-specific differences in degradation rates; the ortho isomer tends to degrade slightly faster than the meta and para isomers in river water. who.intmst.dk
Abiotic Degradation: Abiotic degradation processes are significantly slower. The estimated half-life for abiotic degradation is 96 days. who.int
Hydrolysis: The rate of hydrolysis is pH-dependent, increasing with higher pH. At a neutral pH of 7 and a temperature of 25°C, the estimated half-life is between 1,100 and 2,200 days. service.gov.uk This suggests that hydrolysis is not a primary degradation pathway in most natural waters. service.gov.uk
Photolysis: While TCP can undergo photolytic degradation when exposed to UV radiation, the amount of UV radiation reaching the Earth's surface is limited. Therefore, photolysis is not considered a significant environmental degradation pathway. service.gov.uk
Atmospheric Photo-oxidation: In the atmosphere, TCP is predicted to undergo photo-oxidation. service.gov.uk Studies on the OH-initiated heterogeneous oxidation of TCP have determined reaction rate constants in the range of (2.69-3.57)×10⁻¹² cm³ molecules⁻¹ s⁻¹. researchgate.net These studies also revealed that factors such as relative humidity and the presence of coexisting metallic species can enhance the degradation kinetics of particulate-bound TCP. researchgate.net
Environmental Distribution and Transport
Fugacity models, such as the generic level III model, have been utilized to predict the environmental distribution of tricresyl phosphate. service.gov.uk These models, along with the compound's physical-chemical properties, indicate a strong tendency to partition to sediment and soil. who.int
A study investigating the translocation of TCP isomers in a rice and microbiome system found that tri-p-cresyl phosphate (TpCP) and tri-m-cresyl phosphate (TmCP) were more readily translocated from the roots to the shoots compared to tri-o-cresyl phosphate (ToCP). nih.gov This research also identified novel biotransformation pathways, including methylation, demethylation, and methoxylation, and suggested that the demethylation of TCPs could be an overlooked environmental source of the toxic compound triphenyl phosphate (TPHP). nih.gov
Bioconcentration
Laboratory studies have measured bioconcentration factors (BCF) for TCP in several fish species, with values ranging from 165 to 2768. who.int Upon cessation of exposure, the compound is rapidly eliminated, with depuration half-lives between 25.8 and 90 hours. who.int
Molecular Modeling
Molecular dynamics (MD) simulations using a reactive force field (ReaxFF) have provided insights into the mechanochemical decomposition of TCP on ferrous surfaces. rsc.org These simulations indicate that the decomposition is a stress-augmented thermally activated (SATA) process. rsc.org A key finding from these theoretical studies is that the primary bonds that break during decomposition are the P–O bonds, in contrast to the C–O bond dissociation observed in trialkyl phosphates. rsc.org
Predicted Environmental Degradation Data
| Degradation Process | Compartment/Conditions | Half-Life/Rate | Citation |
| Biodegradation | River Water | Almost complete in 5 days | who.int |
| Biodegradation | Sewage Sludge | 7.5 hours | who.intmst.dk |
| Abiotic Degradation | General | 96 days | who.int |
| Hydrolysis | pH 7, 25°C | 1,100 - 2,200 days | service.gov.uk |
| Atmospheric Oxidation | Heterogeneous (OH-initiated) | k: (2.69-3.57)×10⁻¹² cm³ molecules⁻¹ s⁻¹ | researchgate.net |
Predicted Bioconcentration and Depuration Data
| Organism | Parameter | Value | Citation |
| Fish (various species) | Bioconcentration Factor (BCF) | 165 - 2768 | who.int |
| Fish (various species) | Depuration Half-Life | 25.8 - 90 hours | who.int |
Emerging Research Areas and Future Directions
Discovery of Novel Metabolites and Biotransformation Products
Recent research has significantly advanced the understanding of how organisms metabolize tricresyl phosphate (B84403) (TCP) isomers. Beyond simple hydrolysis, studies have now identified a more complex array of biotransformation products.
In a study exploring the fate of TCP isomers in a rice and microbiome system, several new classes of metabolites were identified for tri-p-cresyl phosphate (TpCP), tri-m-cresyl phosphate (TmCP), and tri-o-cresyl phosphate (ToCP). nih.gov These include products of hydroxylation, methylation, demethylation, methoxylation, and glucuronide conjugation, revealing diverse and previously overlooked metabolic pathways. nih.gov
Earlier synthetic and spectroscopic work on tri-o-cresyl phosphate (ToCP) specifically identified five key metabolites. nih.gov These compounds represent critical steps in the toxicological pathway of the ortho-isomer. The identified metabolites are detailed below.
| Metabolite Name | Abbreviation | Parent Compound | Metabolic Process |
| o-Cresyl Dihydrogen Phosphate | Tri-o-cresyl phosphate (ToCP) | Hydrolysis | |
| Di-o-cresyl Hydrogen Phosphate | DoCP | Tri-o-cresyl phosphate (ToCP) | Hydrolysis |
| Saligenin Cyclic-o-tolyl Phosphate | CBDP | Tri-o-cresyl phosphate (ToCP) | Cyclization after hydroxylation |
| Di-o-cresyl o-hydroxymethylphenyl Phosphate | Hydroxymethyl TOCP | Tri-o-cresyl phosphate (ToCP) | Hydroxylation |
| o-Cresyl di-o-hydroxymethylphenyl Phosphate | Dihydroxymethyl TOCP | Tri-o-cresyl phosphate (ToCP) | Hydroxylation |
This table summarizes key metabolites of Tri-o-cresyl phosphate (ToCP) identified through synthesis and spectroscopic analysis. nih.gov
Furthermore, studies on microbial degradation have shown that a consortium of bacteria can metabolize TCP isomers primarily through hydrolysis and hydroxylation reactions. researchgate.net The identification of these novel metabolites is crucial for a complete assessment of the environmental persistence and toxicological profile of TCP mixtures.
Elucidation of Undiscovered Mechanistic Pathways in Biological Systems
The primary toxicological concern with cresyl phosphates is organophosphate-induced delayed neuropathy (OPIDN), a mechanism attributed to the ortho-isomers. uzh.ch The critical event is the metabolic activation of o-isomers to form cyclic phosphate esters, such as 2-(o-cresyl)-4H-1,3,2-benzodioxaphosphoran-2-one (CBDP), which potently inhibits neuropathy target esterase (NTE). uzh.ch
However, emerging research is exploring mechanisms beyond NTE inhibition. Studies on human neuroblastoma cells exposed to ToCP revealed that the loss of cytoskeletal components may be an early event in its toxic action. nih.gov Specifically, ToCP exposure led to a significant reduction in the expression of neurofilament high molecular weight protein (NF-H), microtubule-associated protein 2c, and tau protein. nih.gov This suggests that disruption of neuronal architecture is a key pathway, potentially independent of or concurrent with NTE inhibition. nih.gov
Future investigations are focusing on how different isomers and their unique metabolites interact with a wider range of cellular targets. Research is beginning to speculate on the role of specific enzyme systems, such as cytochrome P450 and phosphatases, in the metabolic activation and detoxification processes, which could vary significantly between o-, m-, and p-isomers. researchgate.net
Development of Advanced Bioanalytical Tools for Mechanistic Studies
Progress in understanding the complex toxicology of cresyl phosphates is intrinsically linked to the development of sensitive and specific analytical methods. For biomonitoring, methods have been established to quantify key urinary metabolites like di-o-cresyl phosphate (DoCP), di-m-cresyl phosphate (DmCP), and di-p-cresyl phosphate (DpCP). uzh.ch One such method utilizes gas chromatography-tandem mass spectrometry (GC-MS/MS) after solid-phase extraction and derivatization, achieving low detection limits in the µg/L range. uzh.ch
A highly innovative approach has been developed for detecting direct evidence of exposure to ToCP. This method identifies a specific molecular signature on the butyrylcholinesterase (BChE) enzyme in human blood. nih.gov The active metabolite of ToCP, cresyl saligenin phosphate, forms a stable adduct with the active-site serine of BChE. nih.gov Using mass spectrometry, researchers can detect the resulting modified peptide, providing a definitive biomarker of exposure, even at very low levels where no toxic symptoms are present. nih.gov
These advanced tools are critical for:
Accurately measuring internal exposure to specific isomers.
Linking exposure levels to the presence of specific metabolites and adducts.
Investigating the dose-response relationships for subtle, sub-clinical effects.
Interplay between Isomeric Composition and Molecular Interactions
It is well-established that the neurotoxicity of tricresyl phosphate is isomer-specific, with only the ortho-substituted isomers causing OPIDN. The commercial product is typically a mixture of isomers, and its toxicity depends on the concentration of these ortho-containing components. nih.gov
Research has delved deeper, revealing a fascinating structure-activity relationship even among the neurotoxic ortho-isomers. Studies in hens, a primary model for OPIDN, have demonstrated that the potency is not equal across all ortho-substituted forms. The relative potency to induce OPIDN was found to be approximately 10:5:1 for mono-ortho, di-ortho, and tri-ortho-cresyl phosphates, respectively. uzh.ch This indicates that isomers with only one ortho-cresyl group are significantly more neurotoxic than the tri-ortho isomer (ToCP). uzh.ch
This differential toxicity underscores the importance of the specific molecular geometry in the interaction with the target enzyme, NTE. The presence of non-ortho (meta or para) groups on the same molecule influences how the compound fits into the active site of the enzyme, modulating its inhibitory power. Future research will continue to explore how the specific arrangement of methyl groups on the phenyl rings dictates the strength and nature of molecular interactions with biological targets.
| Isomer Class | Example(s) | Relative Potency for OPIDN Induction |
| Mono-ortho-TCP | o,m,m-TCP; o,m,p-TCP; o,p,p-TCP | 10 |
| Di-ortho-TCP | o,o,m-TCP; o,o,p-TCP | 5 |
| Tri-ortho-TCP | Tri-o-cresyl phosphate (ToCP) | 1 |
This table illustrates the relative neurotoxic potency of different classes of ortho-substituted tricresyl phosphate isomers as demonstrated in hen studies. uzh.ch
Application of Omics Technologies (e.g., Metagenomics, Proteomics) in Degradation Studies
"Omics" technologies are revolutionizing the study of how chemical compounds are processed by organisms and ecosystems. In the context of cresyl phosphates, these tools are providing unprecedented insight into degradation pathways.
Metagenomics has been applied to identify microorganisms responsible for breaking down TCP. In one study, a microbial consortium capable of degrading all three isomers (ToCP, TmCP, and TpCP) was analyzed. researchgate.net Sequencing revealed that the degradation was a cooperative effort between different bacterial genera, including Sphingobacterium, Variovorax, and Flavobacterium. researchgate.net Further study of a rhizosphere microbiome showed that different strains and functional genes were responsible for the transformation of different TCP isomers, highlighting an isomer-specific biological interaction. nih.gov
Proteomics techniques are being used to uncover the molecular effects of TCP exposure. For example, Western blotting, a method to detect specific proteins, was used to show that ToCP inhibits the expression of key cytoskeletal proteins in neuroblastoma cells. nih.gov This provides a direct link between the chemical exposure and a specific cellular response, helping to build a more complete picture of the toxicity mechanism. nih.gov
The application of omics will likely expand to include transcriptomics (studying gene expression) and metabolomics (studying the full profile of metabolites) to create a comprehensive, systems-level understanding of how biological systems respond to and process cresyl phosphate isomers.
Integration of Computational and Experimental Approaches for Comprehensive Understanding
Combining computational modeling with traditional experimental research offers a powerful synergy for understanding the complex behavior of cresyl phosphate isomers.
Computational methods are being used to predict the properties and behavior of these compounds. For example, one study used a semi-theoretical approach to calculate the distribution of TCP isomers in commercial oil products based on the quantification of their cresol (B1669610) precursors. nih.gov The results from this calculation showed reasonable agreement with experimental separation and identification performed by gas chromatography-mass spectrometry (GC-MS). nih.gov
Future directions in this integrated approach include:
Molecular Docking: Simulating how different isomers (o-, m-, p-) and their metabolites fit into the active sites of enzymes like NTE and cytochrome P450. This can help explain the observed differences in toxicity and metabolism.
Quantitative Structure-Activity Relationship (QSAR) Models: Developing models that predict the toxicity or degradability of different cresyl phosphate structures based on their physicochemical properties.
Pharmacokinetic Modeling: Creating computational models that simulate the absorption, distribution, metabolism, and excretion (ADME) of various isomers in the body, helping to predict internal dosimetry and target organ concentration.
By integrating these in silico (computational) approaches with in vitro (cellular) and in vivo (organismal) experimental data, researchers can develop a more robust and predictive understanding of the risks associated with mixed cresyl phosphates, guiding future research and regulatory decisions.
Q & A
Basic Research Questions
Q. How can researchers distinguish between o-, m-, and p-cresyl phosphate isomers in experimental samples?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the primary method. Isomeric separation relies on optimizing mobile phase composition (e.g., acetonitrile/water gradients) and column selection (C18 or phenyl-hexyl columns). MS/MS fragmentation patterns, such as characteristic ions for o-cresyl adducts (e.g., m/z 405.2 and 360.2), can confirm isomer identity . Calibration with pure isomer standards is critical for quantification.
Q. What experimental controls are essential when studying cresyl phosphate toxicity in vitro?
- Methodological Answer : Controls should include:
- Negative controls : Solvent-only treatments to account for vehicle effects.
- Positive controls : Known neurotoxic agents (e.g., tri-o-cresyl phosphate) to validate assay sensitivity.
- Enzyme activity controls : For studies on butyrylcholinesterase (BChE) inhibition, pre-incubation with reversible inhibitors (e.g., physostigmine) ensures specificity of cresyl phosphate adduct formation .
Q. How do physical-chemical properties (e.g., vapor pressure) influence experimental design for cresyl phosphate studies?
- Methodological Answer : Tris(m-cresyl) phosphate has a vapor pressure of ~0.1 Pa at 25°C, requiring sealed systems to prevent volatilization during in vitro assays. For environmental fate studies, temperature-controlled chambers (e.g., 100–150°C) are used to simulate degradation kinetics, as vapor pressure increases exponentially with temperature .
Advanced Research Questions
Q. What mechanisms underlie the neurotoxic specificity of o-cresyl phosphate isomers compared to m- and p-isomers?
- Methodological Answer : o-Cresyl phosphate forms stable adducts with lysine residues (e.g., Lys-199 in BChE) via a two-step aging process, releasing neurotoxic saligenin. In contrast, m- and p-isomers lack the steric configuration to form these adducts. Structural validation requires X-ray crystallography or hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map adduct-induced conformational changes .
Q. How can researchers resolve contradictions in toxicity data caused by isomer mixtures in commercial cresyl phosphate samples?
- Methodological Answer : Use isomer-selective synthesis (e.g., purified m-cresol/p-cresol feedstocks) or post-synthetic purification via preparative HPLC. Toxicity assays should include isomer quantification via GC-MS or NMR to correlate neurotoxic effects (e.g., delayed neuropathy) with o-isomer content .
Q. What advanced models are suitable for studying chronic exposure effects of cresyl phosphates?
- Methodological Answer :
- In vitro : Differentiated SH-SY5Y neurons or 3D blood-brain barrier (BBB) co-cultures to assess neuroinflammatory responses.
- In vivo : Zebrafish larvae for high-throughput neurobehavioral screening (e.g., locomotor deficits).
- Biomarker development : Monitor aged BChE adducts (phosphoserine-BChE) in plasma via immunopurification and LC-MS/MS .
Q. How do cresyl phosphates interact with non-target proteins, and what are the implications for data interpretation?
- Methodological Answer : Proteomic workflows (e.g., tryptic digestion + LC-MS/MS) identify off-target adducts. For example, cresyl saligenin phosphate (CBDP) forms o-cresyl phosphate adducts on tyrosine residues (Tyr-138/140 in albumin), which may confound toxicity assays. Competitive binding studies with isotope-labeled cresyl phosphates can quantify site-specific adduction .
Methodological Notes
- Data Reproducibility : Always report isomer purity (≥98% by GC-MS) and solvent systems used for dissolution, as cresyl phosphates exhibit limited aqueous solubility .
- Ethical Compliance : For in vivo studies, adhere to OECD Guidelines 424 (neurotoxicity testing) and validate o-isomer content to minimize animal use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
